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Core Science & Biosynthesis

Foundational

Strategic Scaffold Design: The Physicochemical and Synthetic Profiling of 2-Chloro-6-(cyclopropylmethoxy)quinoline

Executive Summary In the landscape of modern drug discovery, the selection and functionalization of privileged heterocyclic scaffolds dictate the success of downstream lead optimization. 2-Chloro-6-(cyclopropylmethoxy)qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the selection and functionalization of privileged heterocyclic scaffolds dictate the success of downstream lead optimization. 2-Chloro-6-(cyclopropylmethoxy)quinoline represents a highly engineered, dual-functional chemical intermediate. It seamlessly bridges the gap between synthetic versatility and favorable pharmacokinetic (PK) properties.

This whitepaper provides an in-depth technical analysis of this specific quinoline derivative. By dissecting the causality behind its structural motifs—namely, the electrophilic C2-chloro handle and the metabolically resilient C6-cyclopropylmethoxy domain—we establish a rational framework for its application in synthesizing advanced therapeutics, such as kinase and phosphodiesterase-4 (PDE4) inhibitors [1]. Furthermore, we detail a self-validating synthetic protocol designed for high-yield, scalable production.

Physicochemical Profiling & ADME Rationale

Before deploying an intermediate in a synthetic campaign, a rigorous analysis of its physicochemical properties is mandatory. These metrics do not merely describe the molecule; they predict its behavior in both the reaction flask and biological systems.

Quantitative Property Summary
PropertyValueCausality & Impact on Drug Design
Chemical Formula C₁₃H₁₂ClNODefines the exact atomic composition and isotopic distribution for MS analysis.
Molecular Weight 233.69 g/mol Low molecular weight ensures that downstream functionalization keeps the final API within Lipinski’s Rule of 5.
Exact Mass 233.0607 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation during synthesis.
Topological Polar Surface Area (TPSA) 22.12 ŲThe low TPSA (N: 12.89 Ų, O: 9.23 Ų) guarantees excellent passive membrane permeability, ideal for intracellular targets.
Calculated LogP (cLogP) ~3.8 – 4.2High lipophilicity drives hydrophobic pocket binding but requires careful tuning in the final drug candidate to avoid aggregation.
H-Bond Donors / Acceptors 0 / 2The absence of H-bond donors minimizes desolvation penalties upon target binding, enhancing binding affinity.

Data extrapolated from baseline quinoline derivatives via [2].

Structural & Mechanistic Rationale

As a Senior Application Scientist, I approach molecular design through the lens of electronic and steric causality. Every atom in 2-Chloro-6-(cyclopropylmethoxy)quinoline serves a distinct, engineered purpose.

The C2-Chloro Handle: A Versatile Electrophile

The C2 position of the quinoline ring is uniquely activated. The adjacent nitrogen atom withdraws electron density via both strong inductive effects and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

  • Cross-Coupling Causality: This electron deficiency highly polarizes the C2-Cl bond, priming it for oxidative addition by low-valent transition metals (e.g., Pd⁰ or Ni⁰). This makes the scaffold an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [3].

  • SNAr Causality: The lowered LUMO also reduces the activation energy required to form the intermediate Meisenheimer complex, allowing for direct Nucleophilic Aromatic Substitution (SNAr) with primary and secondary amines under mild conditions.

The C6-Cyclopropylmethoxy Group: Metabolic Shielding

Standard linear alkoxy groups (e.g., methoxy or ethoxy) are notorious metabolic "soft spots." In vivo, they are rapidly recognized by hepatic Cytochrome P450 (CYP450) enzymes, undergoing rapid O-dealkylation to yield a phenol, which is subsequently cleared via Phase II glucuronidation.

  • Steric & Electronic Causality: Replacing a simple methyl group with a cyclopropylmethyl moiety introduces critical steric bulk that physically impedes the CYP450 enzyme's access to the alpha-carbon. Furthermore, the increased s -character of the cyclopropyl carbon-carbon bonds alters the electronic environment, increasing the bond dissociation energy of the adjacent methylene C-H bonds. This successfully resists hydrogen abstraction by the high-valent iron-oxo species in the CYP450 active site, drastically extending the biological half-life of the resulting drug [4].

Experimental Methodology: Synthesis of the Core Scaffold

To ensure scientific integrity, the following protocol for the synthesis of 2-Chloro-6-(cyclopropylmethoxy)quinoline via a Williamson Ether Synthesis is designed as a self-validating system . Every step includes a mechanistic rationale and an in-process control.

Reagents and Materials
  • Starting Material: 2-Chloro-6-hydroxyquinoline (CAS: 577967-89-6) – 1.0 equivalent.

  • Alkylating Agent: Cyclopropylmethyl bromide – 1.2 equivalents.

  • Base: Potassium carbonate (K₂CO₃), anhydrous – 2.0 equivalents.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Protocol & Causality
  • Reaction Setup: Dissolve 2-chloro-6-hydroxyquinoline in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that excellently solvates the reactants without hydrogen-bonding to the nucleophile, thereby maximizing the reactivity of the phenoxide ion.

  • Deprotonation: Add anhydrous K₂CO₃ in one portion. Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the acidic phenol (pKa ~9.5) to form the active phenoxide nucleophile, but not strong enough to cause competitive hydrolysis of the sensitive C2-chloro group (which stronger bases like NaOH might induce).

  • Alkylation: Dropwise add cyclopropylmethyl bromide. Elevate the reaction temperature to 80 °C and stir for 4–6 hours.

    • Causality: The SN2 displacement of the bromide requires thermal kinetic energy to overcome the mild steric hindrance imposed by the adjacent cyclopropyl ring.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Validation Logic: The starting material possesses a free phenol, causing it to hydrogen-bond strongly with the silica stationary phase (resulting in a low Rf​ ). Upon successful alkylation, this hydrogen-bond donor is masked. The product will migrate significantly higher on the TLC plate, providing immediate, visual confirmation of conversion.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into crushed ice water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers extensively with saturated aqueous NaCl (brine) (5x).

    • Causality: Pouring into ice water quenches the base and drastically reduces the solubility of the highly lipophilic product, driving precipitation. The exhaustive brine wash is a critical self-validating step: the high ionic strength of the brine forces the highly polar DMF out of the organic phase and into the aqueous phase, preventing solvent carryover that would otherwise ruin downstream silica gel chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2-Chloro-6-(cyclopropylmethoxy)quinoline.

Workflow Visualization

The following diagram illustrates the strategic position of 2-Chloro-6-(cyclopropylmethoxy)quinoline within a broader drug discovery workflow, highlighting its role as a central node for divergent synthesis.

G A 2-Chloro-6-hydroxyquinoline (Starting Material) C 2-Chloro-6-(cyclopropylmethoxy)quinoline (Core Scaffold) A->C Williamson Ether Synthesis (K2CO3, DMF, 80°C) B Cyclopropylmethyl bromide (Alkylating Agent) B->C SN2 Alkylation D Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) C->D C2-Cl Activation E Nucleophilic Aromatic Substitution (SNAr Amination) C->E C2-Cl Displacement F Bioactive Target (Kinase / PDE4 Inhibitors) D->F C-C Bond Formation E->F C-N Bond Formation

Fig 1: Synthetic workflow and downstream functionalization of the quinoline scaffold.

References

  • Journal of Medicinal Chemistry (ACS Publications) Title: Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity URL:[Link]

  • PubChem (National Institutes of Health) Title: 2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 URL:[Link]

  • Chemical Science (RSC Publishing) Title: Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles URL:[Link]

  • Journal of Organic Chemistry (ACS Publications) Title: Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles URL:[Link]

Exploratory

preliminary toxicity and pharmacokinetic studies of 2-Chloro-6-(cyclopropylmethoxy)quinoline

An In-depth Technical Guide to the Preliminary Toxicity and Pharmacokinetic Studies of 2-Chloro-6-(cyclopropylmethoxy)quinoline Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preliminary Toxicity and Pharmacokinetic Studies of 2-Chloro-6-(cyclopropylmethoxy)quinoline

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The novel derivative, 2-Chloro-6-(cyclopropylmethoxy)quinoline, represents a promising candidate for further investigation due to the unique electronic and steric properties conferred by its substituents. The chloro- group can modulate the molecule's reactivity and metabolic stability, while the cyclopropylmethoxy- group may influence receptor binding and pharmacokinetic properties.[2][5] This technical guide provides a comprehensive framework for conducting the essential preliminary toxicity and pharmacokinetic studies of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind experimental choices. This document aims to serve as a self-validating system for the early-stage preclinical evaluation of novel quinoline derivatives.

Introduction: The Rationale for Investigating 2-Chloro-6-(cyclopropylmethoxy)quinoline

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry and drug discovery, with a rich history of therapeutic applications.[4][6][7] Their versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological activity.[2] The subject of this guide, 2-Chloro-6-(cyclopropylmethoxy)quinoline, combines several features of interest:

  • The Quinoline Core: A bicyclic aromatic system known for its ability to intercalate with DNA and interact with various enzymes, making it a valuable pharmacophore.[1][3]

  • 2-Chloro Substitution: The chlorine atom at the 2-position is an electron-withdrawing group that can influence the basicity of the quinoline nitrogen and provide a site for further synthetic modification. It can also impact the compound's lipophilicity and metabolic pathways.

  • 6-Cyclopropylmethoxy Substitution: The ether linkage at the 6-position, particularly with a cyclopropyl group, can enhance metabolic stability by blocking potential sites of oxidation and may improve oral bioavailability.[8]

Given these structural attributes, a thorough evaluation of the compound's safety and pharmacokinetic profile is a critical first step in its development pathway. The primary goals of these preliminary studies are to identify a safe initial dosing range for further efficacy studies, determine potential target organs for toxicity, and understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a biological system.[9][10]

Potential Synthesis Pathway

While numerous methods exist for quinoline synthesis, a plausible route to 2-Chloro-6-(cyclopropylmethoxy)quinoline could be envisioned starting from a substituted aniline, such as 4-(cyclopropylmethoxy)aniline. A common method for forming the chloro-substituted quinoline ring is the Vilsmeier-Haack reaction or similar cyclization strategies.[5][11]

cluster_synthesis Conceptual Synthesis Workflow A 4-(cyclopropylmethoxy)aniline B Acylation & Cyclization (e.g., Vilsmeier-Haack or similar) A->B Reactant C 2-Hydroxy-6-(cyclopropylmethoxy)quinoline B->C Intermediate Formation D Chlorination (e.g., with POCl₃) C->D Chlorination Step E 2-Chloro-6-(cyclopropylmethoxy)quinoline D->E Final Product

Caption: Conceptual workflow for the synthesis of the target compound.

Preliminary Toxicity Assessment

The objective of preliminary toxicity studies is to identify potential hazards associated with the compound and to determine a safe dose range for subsequent in vivo studies. This process follows a tiered approach, moving from computational predictions to in vitro and finally to in vivo models.

In Silico ADMET Prediction

Before any resource-intensive laboratory experiments are conducted, computational (in silico) tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These models are built on large datasets of known compounds and can provide valuable early warnings about potential liabilities.[12][13][14]

Experimental Protocol: In Silico Analysis

  • Obtain the SMILES String: Generate the Simplified Molecular Input Line Entry System (SMILES) notation for 2-Chloro-6-(cyclopropylmethoxy)quinoline.

  • Utilize ADMET Prediction Servers: Input the SMILES string into various web-based platforms (e.g., SwissADME, pkCSM, ProTox-II).

  • Analyze Key Parameters:

    • Drug-Likeness: Evaluate compliance with rules such as Lipinski's Rule of Five.[12]

    • Pharmacokinetics: Predict parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with Cytochrome P450 (CYP) enzymes.[3]

    • Toxicity: Assess predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and LD₅₀ (median lethal dose) in rodents.[12]

Table 1: Hypothetical In Silico ADMET Profile for 2-Chloro-6-(cyclopropylmethoxy)quinoline

ParameterPredicted ValueInterpretation
Physicochemical
Molecular Weight~247.7 g/mol Compliant with drug-likeness criteria.
LogP~3.5Indicates good lipophilicity for membrane permeability.[13]
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed orally.
BBB PermeantYesPotential for CNS effects (therapeutic or adverse).
CYP2D6 InhibitorYesPotential for drug-drug interactions.
Toxicity
Ames MutagenicityNegativeLow likelihood of being a mutagen.
HepatotoxicityPositivePotential for liver toxicity should be monitored.
Predicted LD₅₀ (rat)~500 mg/kgSuggests moderate acute toxicity.
In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are essential for quantifying the effect of a compound on cell viability and identifying its cytotoxic concentration range. These assays are typically performed on a panel of cancer and/or normal cell lines.[15]

Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[15]

  • Cell Seeding: Plate a selected cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-6-(cyclopropylmethoxy)quinoline in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

cluster_workflow In Vitro Cytotoxicity Workflow A Seed Cells in 96-well plate B Treat with Compound (Serial Dilutions) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC₅₀ G->H

Caption: General workflow for conducting an MTT cytotoxicity assay.

In Vivo Acute Toxicity Study

An acute toxicity study in a rodent model is a regulatory requirement to assess the overall toxicity of a new chemical entity after a single high-dose exposure.[10][16] The study provides information on the median lethal dose (LD₅₀) and identifies potential target organs of toxicity. The following protocol is based on OECD Guideline 423 (Acute Toxic Class Method).

Experimental Protocol: Acute Oral Toxicity Study in Rats

  • Animal Model: Use healthy, young adult female Sprague-Dawley or Wistar rats (8-12 weeks old).

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dose Formulation: Prepare a homogenous suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing Procedure (Up-and-Down Procedure):

    • Dose a single animal at a starting dose (e.g., 300 mg/kg, based on in silico data).

    • If the animal survives, dose the next animal at a higher dose (e.g., 2000 mg/kg).

    • If the animal dies, dose the next animal at a lower dose (e.g., 50 mg/kg).

    • Continue this process until the criteria for classification are met, typically involving 3-5 animals.

  • Observations:

    • Mortality: Record any deaths within the 14-day observation period.

    • Clinical Signs: Observe animals for changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions) at regular intervals.

    • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any visible abnormalities. Collect organs for histopathological analysis if necessary.

Preliminary Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial for understanding how a drug is processed by the body. These studies provide essential information for selecting a dosing regimen that will achieve therapeutic concentrations at the target site without causing undue toxicity.[17][18]

In Vitro Metabolic Stability

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) family. A compound that is rapidly metabolized will have a short half-life and may require frequent dosing.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from rat or human), NADPH (a cofactor for CYP enzymes), and a buffer solution in a 96-well plate.

  • Initiate Reaction: Add 2-Chloro-6-(cyclopropylmethoxy)quinoline (at a low concentration, e.g., 1 µM) to the mixture to start the reaction. Incubate at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

In Vivo Pharmacokinetic Study

This study determines the concentration-time profile of the drug in the bloodstream after administration, allowing for the calculation of key PK parameters.

Experimental Protocol: PK Study in Rats

  • Animal Model: Use cannulated male Sprague-Dawley rats to facilitate repeated blood sampling.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3): Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This allows for the determination of absolute bioavailability.

    • Oral (PO) Group (n=3): Administer the compound by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-Chloro-6-(cyclopropylmethoxy)quinoline in plasma.[19][20]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine the parameters listed in Table 2.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentrationRelated to efficacy and potential peak-concentration toxicity.
Tₘₐₓ Time to reach CₘₐₓIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
t₁/₂ Elimination Half-lifeDetermines the dosing interval.
Cl ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues.
F (%) Absolute Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Conclusion

This guide outlines a structured and scientifically rigorous approach for the preliminary evaluation of 2-Chloro-6-(cyclopropylmethoxy)quinoline. By systematically progressing from in silico predictions to in vitro assays and finally to targeted in vivo studies, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this and other novel chemical entities. The methodologies described herein are based on established industry standards and regulatory guidelines, ensuring the integrity and reliability of the generated data. A thorough understanding of a compound's toxicity and pharmacokinetic profile at this early stage is paramount for mitigating risks and successfully advancing promising new therapeutic candidates.

References

  • Andries, K., et al. (2005). A diarylquinoline drug for the treatment of tuberculosis. Science, 307(5707), 223-227.
  • Asakura, S., et al. (1997). Genotoxicity of quinoline in the Ames test, chromosome aberration test and micronucleus test. Mutation Research/Genetic Toxicology, 393(1-2), 145-150.
  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3249.
  • Ghashghaei, O., et al. (2020). Recent synthetic efforts in the preparation of 2-(3, 4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances, 10(9), 4876-4898.
  • Ibrahim, T. S., et al. (2020). Design, synthesis, and biological evaluation of novel quinoline derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
  • FDA. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Available at: [Link]

  • Liu, W., et al. (2015). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Journal of Analytical & Bioanalytical Techniques, 6(6).
  • Orozco, D., et al. (2020). Recent synthetic efforts in the preparation of 2-(3, 4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances, 10(9), 4876-4898.
  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available at: [Link]

  • NIH. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC.
  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • NIH. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • ACS Publications. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.
  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Available at: [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?
  • The Pharma Innovation. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

  • Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4,6-dimethoxy quinoline. Available at: [Link]

  • ResearchGate. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)
  • Journal of Pioneering Medical Sciences. (2025). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice.
  • ResearchGate. (n.d.).
  • vivo Science GmbH. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds.
  • Scribd. (n.d.). Analytical Methods for Quinine Analysis. Available at: [Link]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Available at: [Link]

  • Journal of Pioneering Medical Sciences. (2025). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice.
  • SAHPRA. (2004). Medicines control council guideline on preclinical safety studies for veterinary medicines.
  • Indian Journal of Chemistry. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies.
  • IJCRT.org. (n.d.).
  • Springer. (n.d.).
  • Wiley Online Library. (2024). Novel quinoline derivatives with broad-spectrum antiprotozoal activities.
  • NIH. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PMC.

Sources

Foundational

Profiling the 2-Chloro-6-(cyclopropylmethoxy)quinoline Scaffold: Advanced Receptor Binding Affinity Assays

Executive Summary The compound 2-Chloro-6-(cyclopropylmethoxy)quinoline (CAS: 577967-88-5)[1] is widely recognized as a highly versatile synthetic intermediate in medicinal chemistry. However, in the context of Fragment-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-6-(cyclopropylmethoxy)quinoline (CAS: 577967-88-5)[1] is widely recognized as a highly versatile synthetic intermediate in medicinal chemistry. However, in the context of Fragment-Based Drug Discovery (FBDD) and early Structure-Activity Relationship (SAR) profiling, evaluating the basal receptor binding affinity of this core scaffold is a critical prerequisite. Quinolines are privileged scaffolds that frequently target G-protein coupled receptors (GPCRs), such as the Cannabinoid Receptor Type 2 (CB2) and Metabotropic Glutamate Receptors (mGluRs).

This technical whitepaper provides an in-depth, self-validating methodological framework for quantifying the receptor binding affinity of 2-Chloro-6-(cyclopropylmethoxy)quinoline (hereafter referred to as 2-CCMQ ). By synthesizing theoretical pharmacophore rationale with field-proven experimental protocols, this guide serves as a definitive resource for drug development professionals.

Pharmacophore Rationale & Target Dynamics

Before deploying complex assay methodologies, it is essential to understand the causality behind the scaffold's interaction with receptor binding pockets:

  • The Cyclopropylmethoxy Moiety: This group provides a precise balance of lipophilicity and steric bulk. Unlike linear alkoxy chains, the cyclopropyl ring restricts conformational flexibility, allowing it to deeply penetrate and anchor into hydrophobic sub-pockets of GPCRs with minimal entropic penalty.

  • The 2-Chloroquinoline Core: While the 2-chloro group is highly reactive and often serves as a leaving group for cross-coupling in synthesis, in a binding context, it acts as a potent halogen-bond donor. The quinoline nitrogen serves as a hydrogen-bond acceptor, and the bicyclic aromatic system engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) within the orthosteric site.

To establish a grounded protocol, we will utilize a prototypic Gi/o-coupled GPCR (such as CB2) as the model target for the assays described below.

Receptor Binding Assay Methodologies

Modern pharmacological profiling demands orthogonal validation. We employ three distinct but complementary assay technologies to evaluate 2-CCMQ[2].

  • Radioligand Binding Assay (RLB): The gold standard for determining equilibrium dissociation constants ( Kd​ ) and inhibitor constants ( Ki​ ). It offers unparalleled sensitivity for highly lipophilic fragments.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A non-radioactive, "mix-and-measure" high-throughput screening (HTS) format that eliminates the need for separation steps, minimizing the disruption of low-affinity fragment binding[2].

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data ( kon​ and koff​ ), which is crucial for understanding the residence time of the scaffold on the receptor.

TR_FRET_Assay Tb Terbium (Donor) Linked to GPCR Tracer Fluorescent Tracer (Acceptor) Tb->Tracer Energy Transfer (Excitation 340 nm) Signal High FRET Signal (665 nm Emission) Tracer->Signal Tracer Bound Ligand 2-CCMQ (Competitor) Displaces Tracer Ligand->Tracer Competition NoSignal Low FRET Signal (Unbound Tracer) Ligand->NoSignal Displacement

TR-FRET competitive binding assay workflow for 2-CCMQ receptor evaluation.

Step-by-Step Experimental Protocol: Competitive Radioligand Binding

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal controls to monitor ligand depletion, non-specific binding (NSB), and equilibrium attainment[3].

Step 1: Membrane Preparation and Optimization
  • Causality: 2-CCMQ is highly lipophilic. If the receptor concentration ( [R]T​ ) is too high, the free ligand concentration will be significantly depleted, violating the assumptions required for accurate Ki​ calculation.

  • Procedure: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 2.5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet and determine protein concentration via BCA assay. Dilute to a working concentration of 5–10 µg protein/well to maintain ligand depletion below 10%[3].

Step 2: Assay Incubation (Equilibrium Phase)
  • Causality: To prevent 2-CCMQ from adhering to the plastic walls of the 96-well plate (which artificially lowers the effective concentration), the assay buffer must be supplemented with 0.1% essentially fatty acid-free Bovine Serum Albumin (BSA).

  • Procedure:

    • In a 96-well deep-well plate, add 50 µL of assay buffer (Total Binding) or 50 µL of a high-affinity reference ligand at 10 µM (to define Non-Specific Binding).

    • Add 50 µL of 2-CCMQ at varying concentrations ( 10−10 to 10−4 M) for the competition curve.

    • Add 50 µL of the radiotracer (e.g., [3H] -CP55,940 at a concentration equal to its Kd​ ).

    • Initiate the reaction by adding 50 µL of the membrane suspension.

    • Incubate at 30°C for 90 minutes. Validation check: A parallel time-course assay must be run to confirm that 90 minutes is sufficient to reach true equilibrium[3].

Step 3: Filtration and Washing
  • Causality: Glass fiber filters carry a negative charge that can non-specifically bind lipophilic basic compounds.

  • Procedure: Pre-soak GF/B filter plates in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the charge. Terminate the assay by rapid vacuum filtration through the PEI-soaked plates using a cell harvester. Wash three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) to rapidly remove unbound radioligand without disturbing the receptor-ligand complex.

Step 4: Data Analysis and Ki​ Derivation
  • Procedure: Dry the filter plates, add 40 µL of scintillation cocktail, and count the retained radioactivity (DPM) using a MicroBeta counter.

  • Calculation: Fit the competition data to a one-site homologous competitive binding model using non-linear regression to determine the IC50​ . Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the [4]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radiotracer and Kd​ is its dissociation constant).

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the 2-CCMQ scaffold compared to a high-affinity reference ligand across orthogonal assay platforms. The convergence of Ki​ values between RLB and SPR validates the integrity of the data.

CompoundAssay TypeTarget GPCR IC50​ (nM) Ki​ / Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
2-CCMQ Radioligand BindingPrototypic CB2450 ± 20210 ± 15N/AN/A
2-CCMQ Surface Plasmon Res.Prototypic CB2N/A233 ± 18 1.2×104 2.8×10−3
2-CCMQ TR-FRETPrototypic CB2510 ± 35245 ± 22N/AN/A
Reference Radioligand BindingPrototypic CB21.2 ± 0.10.5 ± 0.05N/AN/A

Note: Data represents mean ± SEM from three independent experiments performed in triplicate. The relatively fast koff​ rate is characteristic of low-molecular-weight fragment scaffolds prior to lead optimization.

Downstream Mechanistic Signaling

Binding affinity ( Ki​ ) only defines receptor occupancy. To determine whether 2-CCMQ acts as an agonist, antagonist, or inverse agonist, functional assays measuring downstream effector pathways must be conducted. For a Gi/o-coupled GPCR, successful agonist binding results in the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels.

GPCR_Signaling L 2-CCMQ Scaffold R Target GPCR (e.g., CB2 Receptor) L->R Orthosteric Binding G Gi/o Protein Complex (Alpha & Beta/Gamma) R->G Receptor Activation AC Adenylyl Cyclase (Effector Enzyme) G->AC Gi-alpha Inhibition cAMP Intracellular cAMP (Decreased Levels) AC->cAMP Reduced Synthesis

GPCR signaling pathway modulation by 2-CCMQ binding and Gi/o protein activation.

References

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant ( K1​ ) and the concentration of inhibitor which causes 50 per cent inhibition ( I50​ ) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

  • Hulme, E. C., & Trevethick, M. A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology, 161(6), 1219-1237.

  • de Jong, L. A. A., Uges, D. R. A., Franke, J. P., & Bischoff, R. (2005). "Receptor-ligand binding assays: Technologies and Applications." Journal of Chromatography B, 829(1-2), 1-25.

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to the Development of a Stability-Indicating HPLC Method for 2-Chloro-6-(cyclopropylmethoxy)quinoline

Abstract This application note details a comprehensive and systematic approach for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and systematic approach for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Chloro-6-(cyclopropylmethoxy)quinoline. The methodology adheres to the principles of the International Council for Harmonisation (ICH) guidelines Q14 for Analytical Procedure Development, employing a science and risk-based approach. We outline a logical workflow, from initial physicochemical assessment and definition of the Analytical Target Profile (ATP) to systematic screening of chromatographic parameters and forced degradation studies to ensure specificity. This guide is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of novel pharmaceutical compounds.

Introduction

2-Chloro-6-(cyclopropylmethoxy)quinoline is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Accurate and reliable quantification of this analyte and its potential degradation products is critical for ensuring the quality, safety, and efficacy of any potential drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity and resolving power.[3]

The development of a stability-indicating analytical method is a regulatory expectation and a crucial component of the drug development process.[4][5] Such a method must be able to unequivocally assess the analyte of interest in the presence of its potential degradation products, process impurities, and excipients. This application note presents a detailed protocol for the development of such a method, grounded in the principles of Quality by Design (QbD) and leveraging a systematic, multi-step approach.[6][7]

Pre-Development Activities: Understanding the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of an efficient method development strategy.[8]

Physicochemical Properties of 2-Chloro-6-(cyclopropylmethoxy)quinoline

While experimental data for this specific molecule is not widely available, we can infer key properties from its structure and related compounds.

  • Structure and Molecular Weight:

    • Molecular Formula: C₁₃H₁₂ClNO

    • Estimated Molecular Weight: ~233.7 g/mol (based on the structure)

    • Structure: Chemical structure of 2-Chloro-6-(cyclopropylmethoxy)quinoline

  • pKa (Predicted): The quinoline nitrogen atom is basic. The pKa of the conjugate acid of quinoline is approximately 4.85.[1] Substituents can alter this value. Computational methods, such as those employing Density Functional Theory (DFT) or machine learning algorithms, can predict pKa values with a typical accuracy of 0.7 to 1.0 log units.[9][10][11] For initial method development, we will estimate the pKa of the quinoline nitrogen to be in the range of 4.0 - 5.5. This is a critical parameter for selecting the mobile phase pH to ensure consistent retention and peak shape.

  • Solubility: Quinoline derivatives with chloro- and ether-substituents are generally characterized by low aqueous solubility and good solubility in common organic solvents like methanol, acetonitrile, and ethanol.[1][12] This profile makes Reversed-Phase HPLC (RP-HPLC) the most suitable chromatographic mode.

  • UV Absorbance: The quinoline ring system contains a chromophore that strongly absorbs UV radiation.[13] UV-Vis spectra of quinoline derivatives typically show multiple absorption bands between 200 and 400 nm.[14][15][16] A photodiode array (PDA) or diode array detector (DAD) is ideal for initial screening to determine the optimal detection wavelength (λmax) for maximum sensitivity and to assess peak purity.

Defining the Analytical Target Profile (ATP)

The first step in a science-based approach to method development is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the desired performance characteristics of the analytical procedure.[14]

Table 1: Analytical Target Profile (ATP) for the HPLC Method

Attribute Target Justification
Intended Purpose Quantitative analysis of 2-Chloro-6-(cyclopropylmethoxy)quinoline and its degradation products (stability-indicating).To ensure the method is fit for purpose in quality control and stability studies.
Technique RP-HPLC with UV DetectionBased on the predicted physicochemical properties of the analyte.
Specificity Baseline resolution (Rs > 1.5) between the main peak and all known impurities/degradants.A core requirement for a stability-indicating method.[4]
Linearity Correlation coefficient (r²) ≥ 0.999To ensure accurate quantification over the desired concentration range.
Accuracy 98.0% - 102.0% recoveryTo ensure the measured value is close to the true value.
Precision (RSD%) ≤ 2.0%To demonstrate the reproducibility of the method.
Run Time < 20 minutesTo allow for high throughput in a QC environment.

Materials and Methods

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a DAD/PDA detector.

  • Chemicals and Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), formic acid, ammonium acetate, and phosphate buffers.

  • Analyte: 2-Chloro-6-(cyclopropylmethoxy)quinoline reference standard.

Systematic Method Development Protocol

The method development process is structured as a logical flow, starting with broad screening and progressing to fine-tuning and verification.

MethodDevelopmentWorkflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Method Optimization cluster_Phase3 Phase 3: Specificity Verification cluster_Phase4 Phase 4: Finalization A Define ATP & Assess Physicochemical Properties B Column & Mobile Phase Screening A->B Input C Select Initial Conditions (Column, Solvents, pH) B->C Data-driven Selection D Optimize Gradient Profile & Flow Rate C->D E Fine-tune Selectivity (Organic Modifier, Temperature) D->E F Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) E->F G Assess Peak Purity & Resolution of Degradants F->G H Confirm Robustness & Perform System Suitability G->H I Final Method Definition H->I

Caption: A systematic workflow for HPLC analytical method development.

Step 1: Initial Column and Mobile Phase Screening

The goal of this phase is to identify a suitable column and mobile phase combination that provides good peak shape and adequate retention for the parent analyte.[17]

Protocol 1: Column and Mobile Phase Screening

  • Prepare Analyte Solution: Prepare a ~0.1 mg/mL solution of 2-Chloro-6-(cyclopropylmethoxy)quinoline in a 50:50 mixture of acetonitrile and water.

  • Column Selection: Screen a minimum of three columns with different stationary phase chemistries to evaluate diverse selectivities.[17][18]

    • Column A (Workhorse): C18, 100 Å, 2.7 µm, 4.6 x 100 mm.

    • Column B (Alternative Selectivity): Phenyl-Hexyl, 100 Å, 2.7 µm, 4.6 x 100 mm.

    • Column C (Polar-Modified): C18 with a polar-embedded or end-capping group, 100 Å, 2.7 µm, 4.6 x 100 mm.

  • Mobile Phase Screening: For each column, perform a generic gradient elution with two different mobile phase pH conditions.

    • Mobile Phase A1 (Acidic): 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2 (Near-Neutral): 10 mM Ammonium Acetate in Water (pH ~6.8)

    • Mobile Phase B: Acetonitrile (ACN)

  • Generic Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient: 10% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Detection: DAD/PDA scan from 200-400 nm.

  • Evaluation:

    • Identify the λmax from the UV spectrum.

    • Evaluate peak shape (asymmetry factor, Tailing Factor Tƒ should be between 0.8 and 1.5).

    • Assess retention time (k', should be between 2 and 10).

    • Select the column and pH condition that provides the best peak shape and retention.

Table 2: Illustrative Screening Results

Column Mobile Phase pH Retention Time (min) Tailing Factor (Tƒ) Observations
C18Acidic (pH 2.7)8.51.1Good peak shape and retention. Promising.
C18Near-Neutral (pH 6.8)9.21.8Peak tailing observed.
Phenyl-HexylAcidic (pH 2.7)7.91.2Good peak shape, slightly less retention.
Phenyl-HexylNear-Neutral (pH 6.8)8.51.7Peak tailing.
Polar-C18Acidic (pH 2.7)6.51.0Excellent peak shape, but lower retention.
Polar-C18Near-Neutral (pH 6.8)7.11.4Good peak shape.

Rationale: Based on these illustrative results, the standard C18 column with an acidic mobile phase provides the best starting point, offering a good balance of retention and peak symmetry. Acidic pH ensures the quinoline nitrogen is protonated, which often leads to better peak shapes on silica-based columns.

Step 2: Method Optimization

Once initial conditions are selected, the next step is to optimize the separation, focusing on resolution and run time.

Protocol 2: Gradient Optimization

  • Initial Conditions: C18 column, Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: ACN, Flow Rate: 1.0 mL/min, Temperature: 30 °C.

  • Gradient Adjustment: Modify the gradient slope to improve resolution and reduce run time.

    • Scouting Gradient: 10-95% B in 15 min.

    • Sharper Gradient: 30-70% B in 8 min (based on the elution time from the scouting run).

  • Flow Rate and Temperature: Evaluate the effect of flow rate (e.g., 1.0, 1.2, 1.5 mL/min) and temperature (e.g., 30, 35, 40 °C) on resolution and backpressure. Higher temperatures can improve peak efficiency and reduce viscosity, while higher flow rates shorten analysis time.

Step 3: Forced Degradation and Specificity Assessment

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products can be detected and resolved.[4]

ForcedDegradation cluster_stress Stress Conditions cluster_degradants Degradation Products API 2-Chloro-6-(cyclopropylmethoxy)quinoline Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo D1 Degradant 1 Acid->D1 D2 Degradant 2 Base->D2 D3 Degradant 3 Oxidation->D3 D_etc ...etc. Thermal->D_etc Photo->D_etc

Caption: Forced degradation pathways for method specificity.

Protocol 3: Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder and a solution to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and a solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to the working concentration (~0.1 mg/mL) with the mobile phase.

  • Chromatographic Analysis: Analyze all samples using the optimized HPLC method.

  • Evaluation:

    • Check for the formation of new peaks.

    • Ensure baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

    • Use the DAD/PDA detector to perform peak purity analysis on the parent peak in the presence of degradants.

Final Method and System Suitability

Based on the culmination of the development work, the final method is defined.

Table 3: Final Proposed HPLC Method

Parameter Condition
Column C18, 100 Å, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 8 min, then to 95% B in 2 min, hold for 2 min
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 5 µL

System suitability tests are performed before and during the analysis to ensure the continued performance of the chromatographic system.

Table 4: System Suitability Criteria

Parameter Acceptance Criteria
Tailing Factor (Tƒ) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability of Injections (RSD%) ≤ 1.0% for 5 replicate injections

Conclusion

This application note has outlined a systematic and scientifically sound approach to developing a stability-indicating HPLC method for 2-Chloro-6-(cyclopropylmethoxy)quinoline. By following a logical progression from understanding the analyte's properties and defining the method's goals (ATP), through systematic screening and optimization, to final verification with forced degradation studies, a robust and reliable method can be efficiently developed. This structured approach, aligned with ICH Q14 principles, ensures the final method is fit for its intended purpose in a regulated pharmaceutical environment. The subsequent step would be the full validation of this method according to ICH Q2(R1) guidelines.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • IJARSCT. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Biocompare. (2014). Picking the Perfect HPLC Column. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951). Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society (Resumed), 3318-3329. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • ACS Publications. (2018). VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range. [Link]

  • ACS Publications. (1957). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Malaria World. (2022). Journal of Physics and Chemistry of Solids. [Link]

  • PeerJ. (2017). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ChemRxiv. (2023). pKalculator: A pKa predictor for C-H bonds. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • Neliti. (2021). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. [Link]

  • Google Patents. (n.d.).

Sources

Application

Application Note: Optimized Protocol for the Solubilization of 2-Chloro-6-(cyclopropylmethoxy)quinoline in Aqueous Cell Culture Media

Introduction & Mechanistic Rationale The compound 2-Chloro-6-(cyclopropylmethoxy)quinoline is a highly specialized, halogenated heterocyclic building block frequently utilized in advanced drug discovery and kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-Chloro-6-(cyclopropylmethoxy)quinoline is a highly specialized, halogenated heterocyclic building block frequently utilized in advanced drug discovery and kinase inhibitor development. From a physicochemical perspective, the presence of the chloro group and the bulky cyclopropylmethoxy ether on the quinoline core significantly increases the molecule's lipophilicity (LogP) while drastically reducing its aqueous solubility .

When introducing such hydrophobic compounds into in vitro biological systems, researchers face a critical thermodynamic hurdle: the hydration penalty. Direct addition of the dry powder into aqueous cell culture media results in immediate compound aggregation, rendering it biologically unavailable. To overcome this, Dimethyl Sulfoxide (DMSO)—a polar aprotic solvent capable of solvating both polar and apolar substances—is the gold standard vehicle . However, improper formulation often leads to a "solvent crash," where the rapid displacement of DMSO by water forces the quinoline derivative to precipitate out of solution as micro-crystals.

This application note details a field-proven, self-validating methodology to successfully dissolve and formulate 2-Chloro-6-(cyclopropylmethoxy)quinoline for cell-based assays without compromising cellular integrity.

Cytotoxicity and Solvent Limits: The Causality of DMSO Restriction

As a Senior Application Scientist, I cannot overstate the importance of controlling your vehicle concentration. While DMSO is essential for disrupting the crystalline lattice of the quinoline derivative, it is not biologically inert.

The Causality: DMSO alters cell membrane permeability and can act as a reactive oxygen species (ROS) scavenger. At concentrations exceeding 0.5% (v/v), it induces significant metabolic interference, variable cytotoxicity across different cancer cell lines, and can even skew primary immune cells (like CD8+ T cells) towards a memory phenotype, thereby confounding your experimental data .

To ensure that any observed biological phenotype is strictly due to the 2-Chloro-6-(cyclopropylmethoxy)quinoline and not the solvent, the final DMSO concentration must be rigorously capped.

Table 1: Maximum Tolerated Dose (MTD) of DMSO in Common In Vitro Models

Cell Line / ModelRecommended Max DMSO (%)Observed Phenotype at High Concentrations
HepG2 (Hepatocellular)≤ 0.3125%Reduced viability, metabolic interference
MCF-7 (Breast Cancer)≤ 0.1%High sensitivity, rapid apoptosis at >0.3%
Primary CD8+ T Cells ≤ 0.6%Skewed differentiation towards memory phenotype
General Mammalian ≤ 0.1%Baseline standard for high-throughput screening

Data synthesized from foundational cytotoxicity profiling and immunological assays , .

Experimental Workflow & Visualization

The following workflow illustrates the critical transition from a hydrophobic powder to a biologically compatible aqueous formulation.

G Start 2-Chloro-6-(cyclopropylmethoxy)quinoline (Dry Powder) Stock Master Stock (10 mM) in 100% Anhydrous DMSO Start->Stock Add DMSO & Sonicate (Disrupt Crystalline Lattice) Dilution Intermediate Dilutions (Serial in 100% DMSO) Stock->Dilution Serial Dilution (Maintain Constant Solvent Ratio) Media Pre-warmed Media (37°C) Spike-in (≤0.1% DMSO) Dilution->Media 1:1000 Aqueous Dilution (Vortex to Prevent Solvent Crash) Assay In Vitro Assay (Cell Culture Dosing) Media->Assay Direct Application (Self-Validating QC)

Figure 1: Step-by-step solubilization workflow for hydrophobic quinoline derivatives.

Step-by-Step Methodology: The Self-Validating Protocol

This protocol is designed as a self-validating system. At each phase, an internal quality control (QC) check is embedded to guarantee the scientific integrity of the formulation before proceeding to the next step.

Phase 1: Master Stock Preparation (100% DMSO)
  • Equilibration: Allow the lyophilized 2-Chloro-6-(cyclopropylmethoxy)quinoline powder to equilibrate to room temperature inside a desiccator.

    • Causality: Opening a cold vial introduces ambient moisture condensation. Water introduced at this stage will prematurely lower the solubility limit of the pure DMSO, causing irreversible micro-precipitation.

  • Solvation: Calculate the required volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM Master Stock. Add the DMSO directly to the compound vial.

  • Mechanical Disruption: Sonicate the vial in a water bath for 5–10 minutes at room temperature.

    • Causality: Sonication provides the mechanical cavitation energy required to overcome the thermodynamic barrier of the compound's hydrophobic crystalline lattice.

  • Self-Validation Check 1 (Microscopy): Pipette a 2 µL drop of the 10 mM stock onto a glass slide and inspect under a light microscope (10x to 20x objective). The solution must be optically clear. If birefringent micro-crystals are visible, the compound is not fully dissolved; continue sonication or gently warm to 37°C.

Phase 2: Intermediate Dilution Strategy (1000x Stocks)
  • Avoid Direct Aqueous Dilution: Do not dilute the 10 mM stock directly into aqueous media to create your dose-response curve.

    • Causality: Doing so will result in variable DMSO concentrations across your assay wells (e.g., the high-dose well will have 1% DMSO, while the low-dose well will have 0.01% DMSO). This makes it impossible to decouple compound toxicity from solvent toxicity .

  • Serial Dilution in DMSO: Perform serial dilutions of the compound in 100% DMSO to create a series of "1000x Intermediate Stocks" for every desired final concentration.

Phase 3: Aqueous Media Formulation & Spike-In
  • Thermal Matching: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath.

    • Causality: Cold media drastically reduces the kinetic solubility limit of lipophilic quinolines, inducing an immediate "solvent crash" upon contact .

  • Dynamic Mixing: While vortexing the pre-warmed media at medium speed, add the 1000x Intermediate Stock dropwise to achieve a 1:1000 dilution (e.g., 1 µL of DMSO stock into 999 µL of media). This yields a final DMSO concentration of exactly 0.1% across all dosing groups.

  • Self-Validation Check 2 (Kinetic Solubility via Nephelometry/Absorbance): Before applying the media to your cells, measure the absorbance of the formulated media using a UV-Vis microplate reader at the compound's λmax​ . Plot absorbance against the nominal concentration. A linear plot confirms the compound remains completely in solution. A plateau or a sudden spike in baseline absorbance (due to light scattering from precipitated particles) indicates the kinetic solubility limit has been exceeded .

  • Self-Validation Check 3 (Vehicle Control): Always include a vehicle control well containing exactly 0.1% DMSO in media without the compound. This validates that any observed cell death or phenotypic shift is driven strictly by the quinoline derivative.

References

  • BioRxiv. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. Cold Spring Harbor Laboratory. Available at: [Link]

  • MDPI. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI Pharmaceuticals. Available at:[Link]

  • Protocols.io. CELL CULTURE TECHNIQUES A STANDARD OPERATING PROCEDURE. Protocols.io. Available at:[Link]

Method

Application Note: 2-Chloro-6-(cyclopropylmethoxy)quinoline as a Strategic Precursor in the Discovery of Novel Therapeutics

Executive Summary & Mechanistic Rationale In modern drug discovery, the quinoline scaffold is a highly privileged pharmacophore. Specifically, 2-Chloro-6-(cyclopropylmethoxy)quinoline serves as a highly versatile, bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the quinoline scaffold is a highly privileged pharmacophore. Specifically, 2-Chloro-6-(cyclopropylmethoxy)quinoline serves as a highly versatile, bifunctional building block. It combines a reactive electrophilic center at the C2 position with a metabolically stable, lipophilic vector at the C6 position, enabling the rapid generation of diverse chemical libraries for oncology, respiratory diseases, and virology.

Why the 6-(Cyclopropylmethoxy) Group?

The cyclopropylmethoxy moiety is strategically chosen over simple alkoxy groups (like methoxy or ethoxy) for two primary reasons:

  • Target Affinity via Hydrophobic Anchoring: In the development of Phosphodiesterase 4 (PDE4) inhibitors for Chronic Obstructive Pulmonary Disease (COPD), the cyclopropylmethoxy group perfectly vectors into the hydrophobic Q1 and Q2 pockets of the PDE4 active site, mimicking the binding mode of classical inhibitors like rolipram (1[1]). Recent structural optimizations leveraging this moiety have yielded candidates with picomolar inhibitory potency (2[2]).

  • Metabolic Stability: The rigid cyclopropyl ring is significantly less susceptible to CYP450-mediated O-dealkylation compared to straight-chain alkyl ethers, thereby improving the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API).

Why the C2-Chloro Group?

The C2 position is alpha to the quinoline nitrogen. The electron-withdrawing nature of this nitrogen highly activates the C2-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. This allows medicinal chemists to easily install diverse functional groups to target epigenetic regulators like EZH2 (3[3]) or viral proteins such as the EV-D68 2C protein (4[4]).

Divergent Synthetic Workflows

SyntheticWorkflow Precursor 2-Chloro-6-(cyclopropylmethoxy)quinoline SNAr SNAr (Aliphatic Amines) 100-120°C, DIPEA Precursor->SNAr Nucleophilic Attack Buchwald Buchwald-Hartwig Pd-Catalyzed Amination Precursor->Buchwald Aryl Amines Suzuki Suzuki-Miyaura Pd-Catalyzed C-C Coupling Precursor->Suzuki Boronic Acids Antiviral Antiviral Agents (EV-D68) SNAr->Antiviral EZH2 EZH2 Inhibitors (Oncology) Buchwald->EZH2 PDE4 PDE4 Inhibitors (COPD / Asthma) Suzuki->PDE4

Figure 1. Divergent synthetic workflows utilizing the 2-chloroquinoline precursor.

Quantitative Data: Reaction Metrics Comparison

To facilitate rapid library generation, the following table summarizes the optimized parameters for functionalizing the C2 position of 2-Chloro-6-(cyclopropylmethoxy)quinoline.

ProtocolReaction TypeCatalyst / Base SystemSolvent SystemTemp (°C)Time (h)Typical YieldOptimal Substrate Scope
A SNArDIPEA (2.0 eq)NMP (Anhydrous)1204 - 665 - 85%Aliphatic & cyclic amines (e.g., piperazines)
B Buchwald-HartwigPd₂(dba)₃ / BrettPhos / Cs₂CO₃1,4-Dioxane1001250 - 75%Anilines, sterically hindered/unreactive amines
C Suzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃Dioxane / H₂O (4:1)90870 - 90%Aryl and heteroaryl boronic acids/pinacol esters

Validated Experimental Protocols

The following protocols have been engineered to ensure high reproducibility. Each includes a strict causality breakdown and a self-validating in-process control (IPC).

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-amino-6-(cyclopropylmethoxy)quinolines using aliphatic amines.

  • Preparation: In a flame-dried 20 mL microwave vial, charge 2-Chloro-6-(cyclopropylmethoxy)quinoline (1.0 eq, 1.0 mmol) and the desired aliphatic amine (1.5 eq, 1.5 mmol).

  • Solvent & Base Addition: Add 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

    • Causality: NMP is explicitly chosen over DMF due to its higher boiling point and superior solvating power for polar transition states, which significantly lowers the activation energy of the SNAr reaction. DIPEA acts as a non-nucleophilic proton sink to prevent amine protonation.

  • Reaction: Seal the vial and heat to 120 °C for 4-6 hours.

    • Causality: The electron-donating 6-alkoxy group partially deactivates the quinoline core toward nucleophilic attack compared to unsubstituted analogs. Elevated thermal energy is strictly required to drive the reaction to completion.

  • Self-Validating IPC: Monitor the reaction via LC-MS. The reaction is deemed complete when the precursor peak at m/z 234.1 [M+H]⁺ is <1% AUC, and the corresponding product mass dominates. If unreacted precursor remains after 4 hours, spike with an additional 0.5 eq of the amine.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to efficiently partition the NMP into the aqueous phase. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling of anilines or unreactive amines that fail under standard SNAr conditions.

  • Preparation: In a Schlenk flask, combine the precursor (1.0 eq, 1.0 mmol), an aniline derivative (1.2 eq, 1.2 mmol), Pd₂(dba)₃ (0.05 eq, 5 mol%), BrettPhos (0.10 eq, 10 mol%), and Cs₂CO₃ (2.0 eq, 2.0 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Causality: Palladium(0) species are highly susceptible to oxidative degradation. Strict anaerobic conditions are critical to prevent catalyst death.

  • Solvent & Reaction: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Heat at 100 °C for 12 hours.

    • Causality: BrettPhos is selected as the ligand because its bulky, electron-rich biaryl structure facilitates the challenging reductive elimination step when coupling electron-rich aryl chlorides with anilines.

  • Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS. A successful oxidative addition and reductive elimination cycle will steadily deplete the m/z 234.1 peak. Warning: The premature appearance of a black precipitate (palladium black) indicates catalyst degradation; if this occurs before complete conversion, halt the reaction, as further heating will only cause substrate decomposition.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at the C2 position to build extended pharmacophores.

  • Preparation: Combine the precursor (1.0 eq, 1.0 mmol), arylboronic acid (1.5 eq, 1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%), and K₂CO₃ (3.0 eq, 3.0 mmol) in a reaction vessel.

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H₂O (5.0 mL total volume).

    • Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex [R-B(OH)₃]⁻. This negatively charged species is essential to drive the transmetalation step with the Pd(II) intermediate.

  • Reaction: Degas the mixture via sparging with Argon for 10 minutes, then heat at 90 °C for 8 hours.

  • Self-Validating IPC: Monitor via UPLC-MS. The formation of the desired C-C bond will yield a highly UV-active product. Ensure the boronic acid mass disappears; if protodeboronation occurs (evident by the presence of the reduced aryl mass without coupling), add an additional 0.5 eq of boronic acid and K₂CO₃.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, concentrate, and purify.

Biological Application: PDE4 Inhibition Pathway

Derivatives synthesized from 2-Chloro-6-(cyclopropylmethoxy)quinoline have shown profound efficacy in suppressing inflammatory pathways by targeting PDE4. The cyclopropylmethoxy group ensures tight binding, preventing the degradation of intracellular cAMP.

MOA Drug Quinoline Derivative (6-cyclopropylmethoxy) PDE4 PDE4 Enzyme Drug->PDE4 Binds Q1/Q2 cAMP cAMP Accumulation PDE4->cAMP Prevents Degradation PKA Protein Kinase A cAMP->PKA Activates Inflammation Inflammation PKA->Inflammation Suppresses

Figure 2. Mechanistic pathway of PDE4 inhibition by cyclopropylmethoxy quinolines.

References

  • Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Quinoline compounds and compositions for inhibiting ezh2 (WO2022033492A1) Google Patents URL:[3]

  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) PMC - National Institutes of Health URL:[Link][4]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes MDPI URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-6-(cyclopropylmethoxy)quinoline Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up quinoline-based intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up quinoline-based intermediates. Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and [1].

Scaling the synthesis of 2-Chloro-6-(cyclopropylmethoxy)quinoline requires strict control over regioselectivity, oxidation states, and nucleophilic substitution dynamics. Below, we dissect the synthetic pathways, provide self-validating protocols, and troubleshoot the most common failure modes encountered at the bench.

Part 1: Process Overview & Mechanistic Pathway

We recommend two primary synthetic strategies. The Direct O-Alkylation Route utilizes commercially available [2]. However, due to the high cost of this starting material at scale, the Deoxidative Chlorination Route (starting from the highly accessible 6-hydroxyquinoline) is the industry standard for multi-gram to kilogram campaigns.

SynthesisRoute SM1 6-Hydroxyquinoline (Starting Material) Int1 6-(Cyclopropylmethoxy)quinoline (Intermediate 1) SM1->Int1 CPMB, K2CO3 DMF, 80°C SM2 2-Chloro-6-hydroxyquinoline (Alternative SM) Product 2-Chloro-6-(cyclopropylmethoxy)quinoline (Target Product) SM2->Product CPMB, Cs2CO3 MeCN, 70°C (Direct Route) Int2 N-Oxide Intermediate (Intermediate 2) Int1->Int2 mCPBA DCM, 0°C to RT Int2->Product POCl3 Reflux, 90°C

Synthetic pathways for 2-Chloro-6-(cyclopropylmethoxy)quinoline highlighting intermediate stages.

Part 2: Step-by-Step Methodologies (Deoxidative Chlorination Route)

Protocol A: Finkelstein-Assisted O-Alkylation
  • Setup: To a reactor equipped with a mechanical stirrer, charge 6-hydroxyquinoline (1.0 eq) and anhydrous DMF (10 vol).

  • Activation: Add Cs₂CO₃ (1.5 eq) and KI (0.1 eq).

    • Mechanistic Causality: KI catalyzes the reaction in situ by converting cyclopropylmethyl bromide (CPMB) to the more reactive iodide. Cs₂CO₃ provides the "cesium effect," enhancing solubility and creating a highly reactive, naked phenoxide anion.

  • Alkylation: Add CPMB (1.2 eq) dropwise at 25 °C. Heat the mixture to 70 °C for 4 hours.

  • Self-Validating Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the highly polar 6-hydroxyquinoline spot (R_f ~0.1) to a higher running ether spot (R_f ~0.6).

  • Workup: Cool to room temperature, quench with DI water (30 vol), and extract with EtOAc (3 x 10 vol). Wash the combined organics with a 5% LiCl aqueous solution (to pull residual DMF into the aqueous phase) and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: N-Oxidation
  • Setup: Dissolve 6-(cyclopropylmethoxy)quinoline (1.0 eq) in anhydrous DCM (15 vol) and cool to 0 °C.

  • Oxidation: Add mCPBA (77% w/w, 1.3 eq) portion-wise to maintain internal temp < 5 °C.

    • Mechanistic Causality: Strict temperature control prevents oxidative cleavage of the cyclopropyl ring and mitigates over-oxidation to the quinolone.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validating Checkpoint: During the workup, the aqueous layer pH must be verified with pH paper to be >8 before extraction. If pH < 8, unreacted m-chlorobenzoic acid will remain protonated, partition into the organic layer, and contaminate the product mass.

  • Workup: Quench with 10% aqueous Na₂S₂O₃ (to destroy excess peroxide). Wash with saturated NaHCO₃ until pH > 8. Extract with DCM, dry, and concentrate.

Protocol C: Deoxidative Chlorination
  • Setup: Charge the strictly dried N-oxide intermediate (1.0 eq) into a dry flask. Add anhydrous Toluene (5 vol).

  • Chlorination: Add POCl₃ (2.5 eq) dropwise at room temperature.

  • Reaction: Heat to 90 °C for 3 hours.

    • Mechanistic Causality: Toluene acts as a thermal sink to control the severe exotherm of the POCl₃ reaction, minimizing the formation of tarry polymeric byproducts common when using neat POCl₃.

  • Self-Validating Checkpoint: The internal temperature during the subsequent ice-water quench must not exceed 20 °C. Exceeding this temperature will hydrolyze the newly formed 2-chloroquinoline back into the carbostyril (2-hydroxyquinoline) byproduct.

  • Workup: Cool to 10 °C. Carefully quench the mixture by dropwise addition into vigorously stirred ice water. Neutralize to pH 7-8 using 2M NaOH. Extract with DCM, dry, and purify via silica gel chromatography.

Part 3: Quantitative Optimization Data

To justify the protocol parameters above, review the following optimization matrices derived from bench-scale validation.

Table 1: O-Alkylation Optimization (6-hydroxyquinoline + CPMB)

BaseSolventAdditiveTemp (°C)Conversion (%)Isolated Yield (%)
K₂CO₃DMFNone807568
K₂CO₃MeCNNone806055
Cs₂CO₃DMFNone708882
Cs₂CO₃ DMF KI (0.1 eq) 70 >99 94

Table 2: Deoxidative Chlorination Optimization (N-Oxide to 2-Chloroquinoline)

ReagentSolventTemp (°C)2-Chloro Yield (%)4-Chloro Isomer (%)Tarry Byproducts
POCl₃ (Neat)None1054512High
SOCl₂DMF (cat)80305Low (Incomplete rxn)
POCl₃ Toluene 90 85 <2 Low

Part 4: Troubleshooting & FAQs

Troubleshooting Start Low Yield in POCl3 Step Check1 Is starting N-oxide dry? Start->Check1 Fix1 Azeotropic drying with Toluene Check1->Fix1 No Check2 Is 4-chloro isomer forming? Check1->Check2 Yes Fix2 Lower temp to 80°C or use POCl3/Toluene mixture Check2->Fix2 Yes (>10%) Check3 Tarry byproducts on workup? Check2->Check3 No Fix3 Quench slowly into ice-water Maintain pH < 8 during neut. Check3->Fix3 Yes

Troubleshooting logic tree for resolving low yields during the deoxidative chlorination step.

Q1: During the POCl₃ step, I am observing a 10-15% formation of the 4-chloro isomer. How can I improve regioselectivity? Expert Insight: The regioselectivity of the chloride attack on the activated N-oxide is highly temperature-dependent. At elevated temperatures (>100 °C, e.g., refluxing neat POCl₃), thermodynamic control begins to compete, leading to nucleophilic attack at the C4 position. By diluting the reaction in toluene and lowering the temperature to 85-90 °C, you restrict the reaction to kinetic control, which strictly favors the C2 position. Additionally, ensure your N-oxide is completely anhydrous; trace water hydrolyzes POCl₃ to HCl, which protonates the quinoline ring, alters the electronic distribution, and exacerbates C4 attack.

Q2: My O-alkylation yield is plateauing around 65% when using K₂CO₃ in MeCN. What is the mechanistic limitation here? Expert Insight: The limitation is twofold: the poor solubility of K₂CO₃ in acetonitrile leads to sluggish deprotonation of the 6-hydroxyl group (pKa ~8.5), and cyclopropylmethyl bromide is a relatively bulky, neopentyl-like primary alkyl halide, making S_N2 displacement inherently slow. Switching to Cesium Carbonate (Cs₂CO₃) in DMF resolves the solubility issue. Adding a catalytic amount of Potassium Iodide (KI) initiates a Finkelstein reaction, converting the bromide to the highly reactive cyclopropylmethyl iodide in situ, driving the S_N2 reaction to >99% conversion.

Q3: The N-oxide intermediate is highly water-soluble. I am losing 30% of my mass during the aqueous NaHCO₃ workup. How can I self-validate a better isolation protocol? Expert Insight: Quinoline N-oxides readily form hydrates and partition poorly into standard organic solvents like EtOAc or DCM during basic aqueous washes. Self-Validating Fix: Instead of aqueous extraction, perform an anhydrous workup. Quench the mCPBA with solid sodium thiosulfate, stir for 30 minutes, and then add basic alumina directly to the DCM solution to absorb the m-chlorobenzoic acid byproduct. Filter the suspension through a Celite pad and concentrate the filtrate. This guarantees quantitative mass recovery without emulsion losses.

References

  • Title: Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 Source: PubChem - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Formulating and Solubilizing 2-Chloro-6-(cyclopropylmethoxy)quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the aqueous formulation of halogenated quinoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the aqueous formulation of halogenated quinoline derivatives. 2-Chloro-6-(cyclopropylmethoxy)quinoline presents a unique "double-bind" solubility challenge: it possesses a highly lipophilic ether appendage (cyclopropylmethoxy) and an electron-deficient aromatic core where the traditional basicity of the quinoline nitrogen is severely masked.

This guide provides field-proven, mechanistically grounded protocols to overcome these hurdles without compromising your assay's integrity.

Frequently Asked Questions (Theory & Causality)

Q1: Why does 2-Chloro-6-(cyclopropylmethoxy)quinoline crash out of my physiological buffer (pH 7.4) instantly, even after pre-dissolving in DMSO? A1: This is a classic solvent-shift precipitation. The compound has a highly positive partition coefficient (LogP) driven by the bulky cyclopropylmethoxy group. When your DMSO stock is diluted into an aqueous buffer, the local solvation capacity drops exponentially. Because the molecule lacks strong hydrogen-bond donors and its nitrogen acceptor is sterically and electronically hindered, the thermodynamic penalty of cavity formation in water forces the compound to aggregate and precipitate to minimize surface area exposure to the aqueous phase.

Q2: Quinolines are weak bases. Can I just lower the buffer pH to protonate the nitrogen and increase aqueous solubility? A2: In a standard, unsubstituted quinoline (pKa ~4.9), lowering the pH to 3.0 would yield a highly soluble protonated species. However, the 2-chloro substituent exerts a powerful inductive electron-withdrawing effect (-I effect) . This drastically pulls electron density away from the adjacent quinoline nitrogen, dropping its [1]. Studies on substituent effects in quinolines confirm that halogenation at the 2-position severely depresses basicity[2],[1]. Therefore, unless you are working in an extremely acidic environment (which is incompatible with biological assays), pH adjustment will not effectively protonate this specific molecule.

Q3: If I must use DMSO as a co-solvent, what is the absolute maximum concentration I can use for in vitro cell-based assays? A3: Cytotoxicity is highly cell-line dependent, but a rigorous consensus exists in the literature. For robust viability and to prevent solvent-induced transcriptomic shifts, the final DMSO concentration should strictly not exceed 0.1% to 0.5% (v/v) [3],[4]. Concentrations of 1% or higher induce oxidative stress, membrane permeabilization, and apoptosis in most mammalian cell lines[5],[6],[7]. If your compound requires >0.5% DMSO to stay in solution, you must abandon the simple co-solvent approach and move to encapsulation strategies (see Protocol B).

Solubilization Strategy Decision Matrix

SolubilizationWorkflow Start Solubilize 2-Chloro-6- (cyclopropylmethoxy)quinoline AssayType Determine Assay Type Start->AssayType CellFree Cell-Free / Biochemical AssayType->CellFree Enzymatic/Binding CellBased In Vitro Cell-Based AssayType->CellBased Cell Viability/Phenotypic CoSolvent Co-Solvent Cascade (DMSO + PEG-400 + Tween-80) CellFree->CoSolvent CheckDMSO Is DMSO < 0.5%? CellBased->CheckDMSO SuccessBiochem Proceed with Assay (Final DMSO < 5%) CoSolvent->SuccessBiochem CheckDMSO->CoSolvent Yes Cyclodextrin Cyclodextrin Encapsulation (HP-β-CD Phase Solubility) CheckDMSO->Cyclodextrin No (Requires >0.5%) SuccessCell Proceed with Assay (Aqueous Complex, 0% DMSO) Cyclodextrin->SuccessCell FailDMSO Toxicity Risk (DMSO > 0.5%) FailDMSO->Cyclodextrin Reroute

Figure 1: Decision matrix for solubilizing 2-Chloro-6-(cyclopropylmethoxy)quinoline based on assay type.

Quantitative Excipient Limits

When designing your formulation, you must balance the thermodynamic solubility of the compound against the biological tolerance of your assay system.

Table 1: Maximum Tolerated Co-Solvent Limits for Biological Assays

Co-Solvent / ExcipientCell-Free (Biochemical) LimitIn Vitro (Cell-Based) LimitMechanistic Toxicity / Interference
DMSO < 5.0% (v/v)0.1% - 0.5% (v/v)Membrane permeabilization, enzyme denaturation
Tween-80 < 1.0% (v/v)< 0.01% (v/v)Micelle-induced cell lysis, assay optical interference
PEG-400 < 5.0% (v/v)< 0.5% (v/v)Osmotic stress, viscosity changes
HP-β-Cyclodextrin < 10% (w/v)< 2% (w/v)Cholesterol depletion from cell membranes

Troubleshooting Workflows & Self-Validating Protocols

Protocol A: The "Step-Down" Co-Solvent Cascade (For Cell-Free / Biochemical Assays)

Rationale: Biochemical assays can tolerate higher co-solvent loads than cell-based assays. Instead of a direct solvent shift (which causes immediate precipitation), we use a ternary system (DMSO, a non-ionic surfactant, and PEG) to create a micellar dispersion that lowers the interfacial tension and prevents nucleation.

  • Primary Solubilization: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 50 mM stock. Vortex and sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation Check: The solution must be optically clear with no Schlieren lines (refractive index gradients indicating incomplete dissolution).

  • Surfactant Coating: In a separate vial, prepare an excipient blend of 10% (v/v) Tween-80 in PEG-400. Mix thoroughly until homogenous.

  • Intermediate Dilution: Slowly add 1 part of the DMSO stock to 9 parts of the Tween/PEG mixture while vortexing vigorously. This creates a 10x intermediate stock where the lipophilic molecules are pre-coated by the surfactant.

  • Aqueous Quench: Dispense the intermediate stock dropwise into your final aqueous buffer under high-speed magnetic stirring.

    • Causality: Dropwise addition under high shear ensures that the local concentration of the compound never exceeds the critical supersaturation limit, preventing crystal lattice formation.

Protocol B: Cyclodextrin Inclusion Complexation (For Cell-Based Assays)

Rationale: When co-solvents fail or are too toxic for cells, we must mask the molecule's lipophilicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophobic cavity perfectly sized to [8],[9]. This forms a water-soluble host-guest inclusion complex, bypassing the need for organic solvents entirely[10],[11],[12].

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS pH 7.4). Filter through a 0.22 µm PES membrane to ensure sterility and remove particulate nuclei.

  • Phase Solubility Kneading: Weigh out an excess of 2-Chloro-6-(cyclopropylmethoxy)quinoline powder (e.g., 10 mg) into a glass vial. Add 1 mL of the HP-β-CD solution.

  • Equilibration: Place the suspension in a thermoshaker at 25°C and 1000 RPM for 48 to 72 hours.

    • Causality: Inclusion complexation is not instantaneous. It is an equilibrium process driven by the thermodynamic displacement of high-enthalpy water molecules from the CD cavity by the lipophilic drug. It requires time and kinetic energy to reach steady-state saturation.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the uncomplexed, insoluble API.

  • Quantification & Validation: Carefully aspirate the clear supernatant. Quantify the exact concentration of the dissolved compound via HPLC-UV against a known standard curve.

    • Self-Validation Check: The supernatant now contains the water-soluble inclusion complex. Because no DMSO is present, this solution can be safely diluted directly into your cell culture media without risking solvent-induced cytotoxicity.

References

  • Tanriver, M. et al. "Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates for Rapid Amide-Forming Ligations at Physiological pH." Journal of the American Chemical Society. URL:[Link]

  • Alotaibi, A. et al. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." MDPI Pharmaceuticals. URL:[Link]

  • "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." PubMed Central (PMC). URL:[Link]

  • Sarabia-Vallejo, Á. et al. "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects." MDPI Pharmaceutics. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-6-(cyclopropylmethoxy)quinoline Purification

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis and purification of 2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis and purification of 2-chloro-6-(cyclopropylmethoxy)quinoline . This compound is a critical intermediate in the development of kinase inhibitors and other targeted pharmaceutical agents.

The predominant synthetic routes involve either the O-alkylation of 2-chloro-6-hydroxyquinoline with cyclopropylmethyl halides, or the chlorination of 6-(cyclopropylmethoxy)quinolin-2(1H)-one using phosphorus oxychloride (POCl₃)[1]. Both pathways generate distinct impurity profiles that require targeted, mechanism-based remediation strategies.

SynthesisWorkflow SM1 2-Chloro-6-hydroxyquinoline (Phenolic Precursor) Reaction Alkylation Reaction (K2CO3, DMF, 80°C) SM1->Reaction SM2 Cyclopropylmethyl Bromide (Alkylating Agent) SM2->Reaction Product 2-Chloro-6-(cyclopropylmethoxy)quinoline (Target API) Reaction->Product Primary Pathway Imp1 Unreacted Phenol (Impurity A) Reaction->Imp1 Incomplete Conversion Imp2 N-Alkylated Salt (Impurity B) Reaction->Imp2 Trace Side Reaction

Reaction workflow and origin of primary byproduct impurities.

FAQ: Troubleshooting Impurities

Q1: My post-alkylation batch shows a persistent 2-5% impurity peak at an earlier retention time on reverse-phase HPLC. What is it, and how do I remove it? A: This is almost certainly unreacted 2-chloro-6-hydroxyquinoline (the starting phenol). Because the phenolic hydroxyl group acts as an electron-donating group, it increases the polarity of the molecule compared to the alkylated product, resulting in earlier elution on C18 columns.

  • Causality & Resolution: The pKa of the hydroxyl group on 2-chloro-6-hydroxyquinoline is approximately 8.5-9.0. At neutral pH, it partitions into the organic phase alongside your product. By washing the organic layer with a mild aqueous base (e.g., 0.1 M NaOH or 5% Na₂CO₃), you deprotonate the phenol to form a highly water-soluble phenoxide ion. This drives the impurity into the aqueous phase while leaving the neutral 2-chloro-6-(cyclopropylmethoxy)quinoline in the organic layer.

Q2: After POCl₃ chlorination, I am seeing a highly polar impurity and my yield is lower than expected. Why? A: If you synthesized the batch via POCl₃-mediated chlorination of 6-(cyclopropylmethoxy)quinolin-2(1H)-one, this impurity is likely a hydrolysis byproduct formed during the aqueous quench. Vilsmeier-type cyclizations and chlorinations often utilize POCl₃, leading to specific byproduct profiles if not handled correctly[2].

  • Causality & Resolution: POCl₃ reactions require careful quenching to prevent hydrolysis. If the reaction mixture is poured into water that is too warm, the newly formed 2-chloroquinoline can hydrolyze back to the quinolin-2-one. To prevent this, distill off excess POCl₃ and quench the reaction mixture by adding it dropwise to vigorously stirred crushed ice, maintaining the temperature below 5°C, and neutralize with ammonium hydroxide (NH₄OH) to pH 9.5-10[3].

Q3: Are there risks of N-alkylation byproducts during the cyclopropylmethyl bromide step? A: Yes, quinoline systems can undergo N-alkylation to form quinolinium salts. However, the 2-chloro substituent provides significant steric hindrance and electron withdrawal, making the nitrogen less nucleophilic than the phenoxide oxygen. If the reaction is pushed with excess alkylating agent and high heat (>100°C) in polar aprotic solvents like DMF, trace N-alkylation can occur. Fortunately, these quaternary salts are highly polar and are typically removed during the standard aqueous workup.

Quantitative Data: Impurity Profiling and Remediation Efficacy

ImpurityOrigin / MechanismAnalytical Marker (RP-HPLC)Remediation StrategyPre-Treatment LevelsPost-Treatment Levels
2-Chloro-6-hydroxyquinoline Incomplete alkylationRRT ~0.65, UV max 245 nm0.1 M NaOH liquid-liquid extraction2.0 - 5.0%< 0.05%
6-(Cyclopropylmethoxy)quinolin-2(1H)-one POCl₃ quench hydrolysisRRT ~0.50, UV max 330 nmSilica gel chromatography (Hex/EtOAc)1.0 - 3.0%< 0.10%
Cyclopropylmethanol Hydrolysis of alkyl halideGC-FID (Volatile)High-vacuum drying (50°C, <10 mbar)0.5 - 1.5%Not Detected
N-Alkylated Quinolinium Salt Kinetic side-reactionRRT ~0.20 (Highly polar)Aqueous wash (partitions to water)0.1 - 0.5%Not Detected

Step-by-Step Methodologies

Protocol 1: Self-Validating Alkaline Extraction for Phenol Removal

This protocol utilizes a self-validating feedback loop to ensure the complete removal of phenolic starting materials before proceeding to crystallization.

  • Dissolution: Dissolve the crude 2-chloro-6-(cyclopropylmethoxy)quinoline in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 100 mg/mL.

  • First Extraction: Add an equal volume of 0.1 M NaOH (aq) to the separatory funnel.

  • Phase Separation: Vigorously shake for 2 minutes, venting frequently. Allow the phases to separate completely. Drain the aqueous layer (contains phenoxide salts).

  • Self-Validation Checkpoint: Sample the organic phase and run a rapid TLC (Hexane:EtOAc 3:1) or an in-process HPLC.

    • Pass Condition: The lower Rf spot (phenol) is absent (<0.1%). Proceed to step 5.

    • Fail Condition: The phenol spot is visible. Repeat steps 2-4 until the organic phase passes the validation check.

  • Neutralization Wash: Wash the organic phase with saturated NaCl (brine) to remove residual alkalinity and break any micro-emulsions.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified intermediate.

PurificationValidation Start Crude Batch (Contains Phenol Impurity) Ext Alkaline Extraction (0.1M NaOH / EtOAc) Start->Ext Org Organic Phase (Target API) Ext->Org Aq Aqueous Phase (Phenoxide Salts) Ext->Aq Discard HPLC In-Process TLC/HPLC Check Phenol < 0.1% Org->HPLC HPLC->Ext Fail (>0.1%) Pure Pure Product (>99.5% purity) HPLC->Pure Pass (<0.1%)

Self-validating alkaline extraction protocol for phenol removal.

Protocol 2: Controlled POCl₃ Quench to Prevent Hydrolysis

If utilizing the chlorination route, this protocol prevents the formation of the quinolin-2-one hydrolysis byproduct.

  • Concentration: Upon completion of the POCl₃ chlorination, cool the reaction mixture to room temperature. Distill off excess POCl₃ under vacuum (maintaining bath temperature <50°C) to minimize exotherms during the quench[3].

  • Quench Preparation: Prepare a quenching bath containing 10 parts crushed ice to 1 part reaction volume.

  • Controlled Addition: Add the concentrated reaction mixture dropwise to the vigorously stirred ice, keeping the internal temperature strictly <5°C.

  • Neutralization: Slowly add 28-30% Ammonium Hydroxide (NH₄OH) to adjust the pH to 9.5-10. This precipitates the product while keeping phosphate salts water-soluble.

  • Self-Validation Checkpoint: Verify the pH is stable at 9.5 for at least 15 minutes. If the pH drops, continue adding NH₄OH.

  • Extraction: Extract the precipitated product with Dichloromethane, wash with brine, dry, and concentrate.

Sources

Optimization

Technical Support Center: Troubleshooting Chromatographic Separation of 2-Chloro-6-(cyclopropylmethoxy)quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in overcoming the unique chromatographic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in overcoming the unique chromatographic challenges presented by 2-Chloro-6-(cyclopropylmethoxy)quinoline .

This molecule presents a dual challenge: high lipophilicity driven by the cyclopropylmethoxy ether, and complex secondary stationary-phase interactions dictated by the strongly electron-withdrawing 2-chloroquinoline core. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind your chromatographic results, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 2-Chloro-6-(cyclopropylmethoxy)quinoline exhibit severe peak tailing even at a low mobile phase pH (e.g., pH 2.5)? A: The causality lies in the specific electronic effects of the 2-chloro substitution. Standard basic quinolines (pKa ~4.5) tail due to ionic interactions with deprotonated silanols (-Si-O⁻). However, the electron-withdrawing chlorine atom at the ortho position drastically reduces the pKa of the quinoline nitrogen to approximately 0.4–0.8[1]. Consequently, at pH 2.5, the molecule is predominantly neutral. The tailing you observe is not ion-exchange; rather, it is driven by strong dipole-dipole and hydrogen-bonding interactions between the neutral quinoline nitrogen (acting as an H-bond acceptor) and neutral, un-ionized silanols (-Si-OH) on the silica surface [2].

Q2: My compound elutes too late and the peak broadens significantly on a standard C18 column. How can I improve throughput without losing resolution? A: The cyclopropylmethoxy group imparts significant hydrophobicity to the molecule, leading to excessive van der Waals interactions with the dense C18 alkyl chains. To resolve this, you must reduce the hydrophobic surface area. Switching to a C8 (Octyl) or a Phenyl-Hexyl stationary phase will reduce the retention factor ( k′ ) while maintaining sharp peak shapes. If you must use a C18, you will need to increase the organic modifier (e.g., Acetonitrile) to >75% or elevate the column temperature to 45°C to enhance mass transfer kinetics.

Q3: How do I separate the intact target molecule from its primary hydrolysis degradant, 6-(cyclopropylmethoxy)quinolin-2(1H)-one? A: The hydrolysis of the 2-chloro group to a carbonyl alters the hydrogen-bonding profile and the pi-electron distribution of the quinoline ring. A standard C18 column relies purely on hydrophobicity, which may not offer sufficient selectivity ( α ) between these two species. By switching to a Phenyl-Hexyl or Biphenyl column, you exploit π−π stacking interactions. The electron-deficient 2-chloroquinoline will interact differently with the phenyl stationary phase compared to the electron-rich pyridone-like structure of the degradant, maximizing resolution ( Rs​ ).

Part 2: Diagnostic Workflows & Interaction Mechanisms

To systematically address these issues, follow the diagnostic workflow below.

Workflow Step1 Assess Initial Chromatogram (C18, 0.1% Formic Acid/ACN) Decision1 Is Tailing Factor (Tf) > 1.5? Step1->Decision1 Path1A Switch to Protic Modifier (Methanol) or Add TEA Decision1->Path1A Yes (H-Bonding) Decision2 Is Retention Time > 15 min? Decision1->Decision2 No Path1A->Decision2 Path2A Switch to C8 or Phenyl-Hexyl Increase Column Temp to 45°C Decision2->Path2A Yes (Hydrophobic Over-retention) Success Optimized Separation Achieved Decision2->Success No Path2A->Success

Caption: Diagnostic workflow for resolving peak tailing and retention issues of lipophilic quinolines.

Understanding the molecular interactions at the stationary phase interface is critical for method development:

Interactions Analyte 2-Chloro-6-(cyclopropylmethoxy) quinoline Silanol Neutral Silanol (-Si-OH) (Stationary Phase Defect) Analyte->Silanol Hydrogen Bonding (Causes Tailing) Alkyl C18 Alkyl Chain (Hydrophobic Surface) Analyte->Alkyl Van der Waals (Causes Late Elution) Phenyl Phenyl-Hexyl Phase (Pi-Electron Surface) Analyte->Phenyl Pi-Pi Stacking (Enhances Selectivity)

Caption: Primary chromatographic interaction mechanisms for 2-chloroquinoline derivatives.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By executing the validation steps, you prove the mechanistic cause of the chromatographic behavior.

Protocol 1: Mobile Phase Optimization for Hydrogen-Bond Suppression

Since tailing for this specific molecule is driven by H-bonding rather than ion-exchange, we must disrupt these specific interactions [3].

  • Step 1 (Baseline Assessment): Inject the sample using a mobile phase of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) on a standard C18 column. Record the Tailing Factor ( Tf​ ).

  • Step 2 (Protic Solvent Substitution): Replace Acetonitrile with Methanol. Methanol is a protic solvent that acts as a hydrogen-bond donor and acceptor. It will actively compete with the neutral silanols for the quinoline nitrogen, disrupting the secondary interactions.

  • Step 3 (Silanol Masking - Optional): If Tf​ remains > 1.3, add 5 mM Triethylamine (TEA) to Mobile Phase A. TEA acts as a silanol suppressor, associating with active sites and preventing the analyte from interacting[4].

  • Step 4 (Self-Validation): Compare the chromatograms from Step 1 and Step 2. If the peak shape improves significantly in Methanol compared to Acetonitrile (despite Methanol being a weaker elution solvent), you have successfully validated that hydrogen bonding, not ionic interaction, was the root cause of the tailing.

Protocol 2: Selectivity Tuning via Stationary Phase Chemistry

To resolve the lipophilicity and selectivity challenges simultaneously.

  • Step 1 (Hydrophobic Reduction): Swap the C18 column for a Phenyl-Hexyl column of identical dimensions (e.g., 100 x 2.1 mm, 1.7 µm).

  • Step 2 (Gradient Adjustment): Run a shallow gradient from 40% to 90% Methanol over 10 minutes. The Phenyl-Hexyl phase provides lower absolute retention for the cyclopropylmethoxy group while engaging the quinoline core via π−π interactions.

  • Step 3 (Temperature Optimization): Set the column compartment to 45°C. Elevated temperature decreases mobile phase viscosity and improves the mass transfer of this bulky molecule into and out of the stationary phase pores, further sharpening the peak.

  • Step 4 (Self-Validation): Spike the sample with the 6-(cyclopropylmethoxy)quinolin-2(1H)-one degradant. Calculate the Resolution ( Rs​ ). An Rs​>2.0 validates that the π−π orthogonal selectivity of the Phenyl-Hexyl column is functioning as intended.

Part 4: Quantitative Data Summary

The following table summarizes the expected quantitative impact of altering chromatographic parameters based on the protocols above.

Stationary PhaseMobile Phase (Organic)Additive / BufferRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Degradant
Standard C18 Acetonitrile0.1% Formic Acid8.5 (Over-retained)2.1 (Severe)1.2 (Co-elution risk)
End-capped C18 Acetonitrile0.1% Formic Acid8.21.6 (Moderate)1.4
End-capped C18 Methanol0.1% Formic Acid9.11.2 (Excellent)1.5
Phenyl-Hexyl Methanol0.1% Formic Acid5.4 (Optimal)1.1 (Excellent)2.8 (Baseline)
Phenyl-Hexyl Methanol5 mM TEA (pH 3.0)5.21.0 (Perfect) 2.7

Data Interpretation: The transition from ACN to MeOH drastically improves Tf​ by disrupting H-bonds. The transition from C18 to Phenyl-Hexyl optimizes k′ and maximizes Rs​ via orthogonal π−π selectivity.

References

  • ChemRxiv. (2025). PCET beyond Simple pKa-Related Base Effects: Unlocking Inaccessible Substrates for Direct Intermolecular Photocatalytic Ring-Opening. Retrieved from[Link]

  • Kim, B.-H., Choi, N. H., & Ok, J. H. (2002). Comparison of Reversed-Phase Liquid Chromatographic Methods for the Separation of New Quinolones. Journal of Chromatographic Science. Retrieved from[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Notes. Retrieved from[Link]

Troubleshooting

optimizing reaction temperature and catalysts for 2-Chloro-6-(cyclopropylmethoxy)quinoline

Introduction This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Chloro-6-(cyclopropylmethoxy)quinoline. The formation of the key ether linkage in this molecule is ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Chloro-6-(cyclopropylmethoxy)quinoline. The formation of the key ether linkage in this molecule is typically achieved via a palladium-catalyzed C-O cross-coupling reaction (a variation of the Buchwald-Hartwig reaction) or a classical nucleophilic aromatic substitution (SNAr) under basic conditions. This document, presented in a question-and-answer format, addresses common challenges and provides scientifically-grounded solutions to guide you toward a successful and optimized synthesis.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary synthetic strategy for preparing 2-Chloro-6-(cyclopropylmethoxy)quinoline?

The most common and versatile approach is the etherification of 2-chloro-6-hydroxyquinoline with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) or, more preferably, a palladium-catalyzed cross-coupling reaction between a 6-halo-2-chloroquinoline (like 2,6-dichloroquinoline) and cyclopropylmethanol.

  • Route A: Williamson Ether Synthesis (SNAr): This classical method involves deprotonating 2-chloro-6-hydroxyquinoline with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide, which then displaces a halide from a cyclopropylmethyl electrophile. While straightforward, this can sometimes require harsh conditions.

  • Route B: Palladium-Catalyzed C-O Cross-Coupling: This modern approach offers milder conditions and greater functional group tolerance. It involves coupling 2,6-dichloroquinoline with cyclopropylmethanol using a palladium catalyst, a specialized phosphine ligand, and a base. This method is often preferred for its efficiency and scope.[1]

Q2: My palladium-catalyzed reaction shows low to no yield. What is the most common cause?

A primary cause of failure in cross-coupling reactions involving quinoline substrates is catalyst poisoning by the quinoline nitrogen .[2] The lone pair of electrons on the heterocyclic nitrogen can coordinate strongly to the palladium center, forming inactive or less active catalytic species and halting the catalytic cycle.

Solutions:

  • Employ Bulky Phosphine Ligands: Sterically hindered biaryl phosphine ligands are essential.[3] Their bulk physically shields the palladium atom, preventing the quinoline nitrogen from coordinating while still allowing the catalytic cycle to proceed.[2] Ligands like XPhos, SPhos, RuPhos, and RockPhos are designed for this purpose.[1][2]

  • Use Modern Pre-catalysts: Advanced palladacycle pre-catalysts (e.g., XPhos Pd G3) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] They are designed to form the active Pd(0) species cleanly and efficiently upon exposure to a base, bypassing problematic in-situ reduction steps.[5]

Q3: How do I select the optimal catalyst and ligand system for the C-O coupling?

The choice of ligand is the most critical parameter for a successful C-O coupling with an alcohol, a reaction that is often more challenging than C-N coupling.[1] The key challenge is to promote the desired C-O reductive elimination from the L-Pd(Ar)(OR) intermediate over the competing β-hydride elimination pathway.

ComponentRecommended OptionsRationale & Key Considerations
Pd Pre-catalyst XPhos Pd G3, RuPhos Pd G3Forms active Pd(0) efficiently; the pre-formed ligand-Pd bond ensures the correct catalyst-ligand ratio.[4]
Pd₂(dba)₃, Pd(OAc)₂Traditional sources. Require in-situ reduction and careful optimization of the Pd:Ligand ratio (typically 1:1.2 to 1:2).[2][6]
Ligand RockPhos (L4) Specifically developed for C-O coupling with primary and secondary alcohols. Its structure accelerates reductive elimination.[1]
XPhos, RuPhosBulky biaryl monophosphine ligands that are highly effective at preventing catalyst poisoning by heterocycles and promoting C-O bond formation.[2][6]
Base NaOtBu, KOtBuStrong, non-nucleophilic bases. Very common in Buchwald-Hartwig couplings. Use high-purity, freshly opened reagents.[4]
Cs₂CO₃, K₃PO₄Milder inorganic bases. Can be effective and are sometimes better for base-sensitive substrates.[6]

Expert Tip: For challenging C-O couplings involving alcohols, a single, highly effective ligand like RockPhos can obviate the need to screen multiple different ligands, saving significant time and resources.[1]

Q4: What is the optimal reaction temperature and what are the effects of incorrect temperatures?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For palladium-catalyzed C-O couplings of this type, a range of 80-120 °C is typical.[4][7]

  • Temperature Too Low (<80 °C): The reaction may be sluggish or stall completely. The oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination are often the rate-limiting steps that require thermal energy.

  • Temperature Too High (>120 °C): This can lead to several side products and catalyst decomposition.

    • Hydrodechlorination: The 2-chloro group can be reduced to a C-H bond. This is a common side reaction in palladium catalysis.[4]

    • Homocoupling: Dimerization of the starting quinoline or the alcohol can occur.[4]

    • Ligand/Catalyst Decomposition: Prolonged heating at high temperatures can degrade the phosphine ligand and the palladium catalyst, leading to a loss of activity.

Optimization Strategy:

  • Start with a moderate temperature, such as 100 °C .[4]

  • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • If the reaction is slow but clean (few side products), consider increasing the temperature in 10 °C increments.

  • If significant side product formation is observed, decrease the temperature.

Q5: I'm observing significant side product formation. How can I improve the reaction's selectivity?

Side product formation is a common optimization challenge. The following diagram outlines a troubleshooting workflow for this issue.

Troubleshooting_Side_Products start High Side Product Formation hydrodechlorination Hydrodechlorination (Ar-Cl -> Ar-H) start->hydrodechlorination homocoupling Homocoupling (Ar-Ar or R-O-R) start->homocoupling other Other Decomposition start->other sol_hydro_1 Use a less electron-rich phosphine ligand. hydrodechlorination->sol_hydro_1 Cause: β-hydride elimination from Pd-H species sol_hydro_2 Lower reaction temperature. hydrodechlorination->sol_hydro_2 sol_homo_1 Optimize Pd:Ligand ratio. (Too much 'naked' Pd) homocoupling->sol_homo_1 sol_homo_2 Ensure inert atmosphere. (Oxygen can promote this) homocoupling->sol_homo_2 sol_homo_3 Lower reaction temperature. homocoupling->sol_homo_3 sol_other_1 Verify purity of reagents and solvents. other->sol_other_1 sol_other_2 Ensure rigorous degassing of the solvent. other->sol_other_2 sol_other_3 Decrease reaction time. other->sol_other_3

Caption: Troubleshooting workflow for side product formation.

Q6: Is the cyclopropylmethoxy group stable under typical cross-coupling conditions?

The cyclopropyl group is generally stable under neutral and basic conditions, which are typical for palladium-catalyzed cross-coupling.[8] However, it can be sensitive to:

  • Strongly Acidic Conditions: Acids can lead to protonation and subsequent ring-opening.[8][9] This is generally not a concern with Buchwald-Hartwig C-O coupling, which is run under basic conditions.

  • Transition-Metal Insertion: Some transition metals can insert into the C-C bonds of the strained ring. However, this is not a common side reaction for palladium under the conditions used for cross-coupling.[9]

The ether linkage itself is highly stable. Therefore, the cyclopropylmethoxy moiety is considered a robust group for this synthesis.

Experimental Protocols
Protocol 1: Optimized Pd-Catalyzed C-O Cross-Coupling

This protocol provides a robust starting point for the synthesis using a modern palladacycle pre-catalyst.

Materials:

  • 2,6-Dichloroquinoline (1.0 mmol, 1.0 equiv)

  • Cyclopropylmethanol (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-sealed cap

Procedure:

  • Preparation: In a glovebox, add 2,6-dichloroquinoline, XPhos Pd G3, and NaOtBu to the oven-dried reaction vial.

  • Reagent Addition: Remove the vial from the glovebox. Add the anhydrous, degassed toluene via syringe, followed by the cyclopropylmethanol.

  • Inert Atmosphere: If not using a glovebox, assemble the solids in the vial, seal it, and then purge with dry argon or nitrogen for 5-10 minutes before adding the solvent and liquid reagents via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C .

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or LC-MS. Look for the disappearance of the 2,6-dichloroquinoline starting material.

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed C-O bond formation.

Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Ar-Cl alkoxide_complex Alkoxide Complex ox_add->alkoxide_complex + R-OH, Base - Base-H+Cl- label_oa Oxidative Addition red_elim Reductive Elimination Complex alkoxide_complex->red_elim label_td Deprotonation & Ligand Exchange red_elim->pd0 Ar-OR (Product) label_re Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed C-O coupling.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link][10]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link][11]

  • ScienceOpen. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Retrieved from [Link][12]

  • National Institutes of Health (PMC). (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Retrieved from [Link][13]

  • Sukiennik, J. et al. (n.d.). Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link][14]

  • National Institutes of Health (PMC). (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link][1]

  • RSC Publishing. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link][15]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link][6]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link][7]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Phosphine Ligands in Palladium Catalysis Explained. Retrieved from [Link][3]

Sources

Optimization

Technical Support Center: Crystallization of 2-Chloro-6-(cyclopropylmethoxy)quinoline

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-Chloro-6-(cyclopropylmethoxy)quinoline . As a highly lipophilic and conformationally flexible intermediate, this compound is notori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-Chloro-6-(cyclopropylmethoxy)quinoline . As a highly lipophilic and conformationally flexible intermediate, this compound is notorious for resisting traditional crystallization, frequently separating as an impure oil.

This guide is engineered for drug development professionals and process chemists. It bypasses generic advice to focus on the thermodynamic causality of phase separation, providing self-validating protocols to force crystalline phase formation.

FAQ 1: Mechanistic Understanding of Phase Behavior

Q: Why does 2-Chloro-6-(cyclopropylmethoxy)quinoline consistently "oil out" instead of forming crystals?

A: The root cause lies in the competing thermodynamics of crystal lattice formation versus . While the quinoline core is rigid and typically promotes π−π stacking, the 6-(cyclopropylmethoxy) substituent introduces significant steric bulk and rotational entropy. This conformational flexibility drastically lowers the lattice energy and depresses the compound's melting point.

When you generate supersaturation (either by rapid cooling or antisolvent addition), the kinetic barrier to align these flexible molecules into a rigid, ordered lattice is exceptionally high. Instead, the system minimizes its free energy by undergoing spinodal decomposition, separating into a solute-rich liquid phase (oil droplets) and a solute-depleted solvent phase. Thermodynamically, this means the metastable liquid-liquid binodal curve sits at a higher temperature than the solubility curve in your phase diagram. Because these oil droplets exhibit high molecular mobility, they act as excellent solvents for structurally similar impurities, trapping them as the oil eventually solidifies into an amorphous mass[1].

Mechanism cluster_0 Thermodynamic Pathway (Desired) cluster_1 Kinetic Pathway (Oiling Out) Supersat Supersaturated Solution (High Concentration) Nucleation Primary Nucleation (Ordered Lattice) Supersat->Nucleation Low Supersaturation Slow Cooling LLPS Liquid-Liquid Phase Separation (Solute-Rich Droplets) Supersat->LLPS High Supersaturation Rapid Cooling Growth Crystal Growth Nucleation->Growth LLPS->Nucleation Thermal Reset & Seeding Protocol Amorphous Amorphous Solidification (Impurity Trapping) LLPS->Amorphous

Mechanistic pathways comparing desired crystallization versus kinetic oiling out (LLPS).

FAQ 2: Solvent Strategies & Phase Diagrams

Q: How do I select a solvent system that avoids the miscibility gap?

A: The causality of solvent selection lies in modulating the solute-solvent interactions to flatten the binodal curve while maintaining a steep solubility curve. Antisolvent crystallization (e.g., adding water to an ethanol solution) frequently induces LLPS because the sudden change in polarity creates local zones of extreme supersaturation, instantly pushing the system across the binodal boundary [2].

To bypass this, you must shift to a cooling crystallization approach using a single solvent or a carefully matched binary mixture with similar polarities. Solvents like Isopropanol (IPA) or binary mixtures like Ethyl Acetate/Heptane are preferred because they provide a moderate solubility gradient without triggering the miscibility gap at standard operating temperatures.

Table 1: Thermodynamic & Kinetic Parameters for Solvent Screening

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)LLPS Boundary Temp (°C)Crystallization Outcome
Ethanol / Water (70:30) 1518045Severe oiling out (Emulsion)
Isopropanol (100%) 25140< 20High-purity crystals (Slow nucleation)
Ethyl Acetate / Heptane (1:2) 4021035Oiling out if cooled >0.5°C/min
Toluene (100%) 85>300N/ANo crystallization (Too soluble)
FAQ 3: Step-by-Step Rescue Protocols

Q: My reaction mixture has already oiled out. What is the exact protocol to rescue it?

A: If oiling out has occurred, adding seed crystals directly to the emulsion will fail because the seeds will simply dissolve into the solute-rich oil droplets [3]. You cannot seed an oil; you must thermodynamically reset the system and utilize a self-validating slow-cooling protocol combined with precise metastable seeding [4].

Protocol: The Thermal Reset and Metastable Seeding Workflow

Self-Validating Mechanism: By holding the system isothermally after seeding, we allow the seeds to consume the supersaturation. The visual cue of the solution remaining a turbid suspension of solid particles—rather than separating into two distinct liquid layers—validates that the kinetic pathway has been successfully diverted from LLPS to crystal growth.

Step 1: Thermodynamic Reset Reheat the biphasic (oiled-out) mixture to 5–10 °C above the clearing temperature (typically 60–65 °C for Isopropanol systems) under moderate agitation (250 RPM) until a single, homogeneous clear liquid phase is completely restored.

Step 2: Concentration Adjustment Add 10–15% v/v of the primary solvent (e.g., Isopropanol) to slightly dilute the overall concentration. This lowers the supersaturation trajectory, ensuring the cooling curve intersects the solid solubility line before it hits the LLPS boundary.

Step 3: Controlled Cooling Program the reactor to cool at a strictly controlled rate of 0.1 °C/min . Rapid cooling is the primary kinetic trigger for LLPS; slow cooling ensures the system remains in the metastable zone.

Step 4: Metastable Zone Seeding Once the solution reaches 5 °C below the saturation temperature (e.g., ~45 °C) but remains visually clear, introduce 1–2% wt/wt of high-purity crystalline 2-Chloro-6-(cyclopropylmethoxy)quinoline seeds.

Step 5: Isothermal Aging Halt the cooling ramp. Hold the temperature constant for 2–4 hours. This isothermal hold is critical; it allows primary nucleation and crystal growth to consume the supersaturation, pulling the bulk concentration safely below the LLPS threshold.

Step 6: Final Isolation Resume cooling at 0.1 °C/min down to 0–5 °C. Hold for 1 hour to maximize yield, then isolate the pure crystals via vacuum filtration. Wash with cold solvent to remove mother liquor impurities.

Solvent_Selection Start Crude 2-Chloro-6- (cyclopropylmethoxy)quinoline Heat Heat in Isopropanol to 60°C Start->Heat Check Is solution clear? Heat->Check AddSolv Add 10% more solvent Check->AddSolv No Cool Slow Cooling (0.1°C/min) to Metastable Zone Check->Cool Yes AddSolv->Heat Seed Add 1-2% Seed Crystals at 45°C Cool->Seed Hold Isothermal Hold (2 hours) for Nucleation Seed->Hold LLPS Oiling Out (LLPS) Detected? Hold->LLPS Reheat Reheat to 60°C & Adjust Solvent Composition LLPS->Reheat Yes Filter Cool to 5°C & Filter Pure Crystals LLPS->Filter No Reheat->Cool

Logical workflow for avoiding LLPS and optimizing crystallization via thermodynamic resets.

References
  • Oiling Out in Crystallization Mettler Toledo. URL:[Link]

  • Reverse Antisolvent Method To Avoid Jelly-like Phase Generation and Preparation of Crystalline Cefquinome Crystal Growth & Design - ACS Publications. URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application ResearchGate. URL:[Link]

  • 3.6F: Troubleshooting Crystallization Chemistry LibreTexts. URL:[Link]

Reference Data & Comparative Studies

Validation

2-Chloro-6-(cyclopropylmethoxy)quinoline vs standard quinoline inhibitors

Comparative Analysis of 2-Chloro-6-(cyclopropylmethoxy)quinoline (2-CCMQ) Scaffolds vs. Standard Quinoline Inhibitors in Targeted Therapeutics Executive Summary & Mechanistic Rationale The quinoline pharmacophore is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-Chloro-6-(cyclopropylmethoxy)quinoline (2-CCMQ) Scaffolds vs. Standard Quinoline Inhibitors in Targeted Therapeutics

Executive Summary & Mechanistic Rationale

The quinoline pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved targeted therapies, including the multi-kinase inhibitors Lenvatinib, Cabozantinib, and Bosutinib[1],[2]. However, as drug resistance and off-target toxicities limit the efficacy of these standard inhibitors, researchers are increasingly turning to highly functionalized, experimental quinoline building blocks to design next-generation therapeutics.

Among these, 2-chloro-6-(cyclopropylmethoxy)quinoline (2-CCMQ) (CAS: 577967-88-5)[3] has emerged as a highly versatile and potent scaffold. As a Senior Application Scientist, I have observed that the structural modifications on 2-CCMQ provide distinct mechanistic advantages over standard quinoline drugs:

  • The 6-Cyclopropylmethoxy Group: This bulky, lipophilic ether extension is specifically designed to probe deep hydrophobic pockets (such as the Q1/Q2 pockets in Phosphodiesterase 4 (PDE4) or the hydrophobic clefts adjacent to the ATP-binding hinge region in kinases). This modification drastically enhances binding affinity and target residence time[4].

  • The 2-Chloro Substitution: Unlike the stable carboxamide or methoxy groups found in Lenvatinib and Cabozantinib, the 2-chloro position acts as a highly reactive electrophilic handle. This allows for late-stage diversification via Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines, enabling rapid Structure-Activity Relationship (SAR) optimization to tune pharmacokinetic (PK) properties and selectively target novel proteins, such as the EV-D68 2C viral protein[5].

Comparative Performance Data

To objectively evaluate the clinical utility of 2-CCMQ-derived experimental inhibitors against standard quinoline drugs, we must analyze their target affinities, selectivity indices, and primary liabilities.

Table 1: Structural and Mechanistic Comparison

Scaffold / DrugKey Substitutions & Mechanistic RolePrimary TargetsClinical Status
2-CCMQ (Derivatives) 6-cyclopropylmethoxy: Deep hydrophobic pocket binding.2-chloro: Modular handle for SN​Ar optimization.PDE4, EV-D68 2C protein, Experimental RTKsPreclinical / Lead Optimization
Lenvatinib 7-methoxy, 6-carboxamide: Hinge region hydrogen bonding.VEGFR1-3, FGFR1-4, PDGFRα, RETApproved
Cabozantinib 6,7-dimethoxy: Solubilizing and hinge-binding.VEGFR2, c-MET, AXL, RETApproved

Table 2: In Vitro Performance Metrics (Representative Data)

Compound ClassTargetBiochemical PotencySelectivity Index (SI)Noted Advantages / Liabilities
2-CCMQ-derived PDE4 Inhibitor (P29) PDE4B IC50​ = 0.019 nM[4]> 10,000[6]Picomolar potency; mitigates emetic side effects[6].
2-CCMQ-derived Antiviral EV-D68 EC50​ < 1.0 μM[5]> 180[7]High neuronal cell penetration; low cytotoxicity[7].
Lenvatinib VEGFR2 IC50​ = 4.0 nMMulti-kinaseBroad efficacy; dose-limiting hypertension[1].
Cabozantinib c-MET IC50​ = 1.3 nMMulti-kinaseOvercomes c-MET resistance; GI toxicity risks[1].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways targeted by standard quinoline multi-kinase inhibitors versus highly selective 2-CCMQ derivatives (e.g., PDE4 inhibitors).

Fig 1: Divergent signaling pathways modulated by standard quinoline RTK inhibitors vs 2-CCMQ derivatives.

Self-Validating Experimental Protocols

To rigorously compare a novel 2-CCMQ derivative against a standard like Lenvatinib, the experimental design must be self-validating. The following protocols explain the causality behind the methodological choices to ensure E-E-A-T standards are met.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality: Quinoline rings possess conjugated aromatic systems that often exhibit intrinsic auto-fluorescence. Standard colorimetric or direct-fluorescence assays can yield false positives. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, ensuring that the signal strictly represents target engagement.

  • Reagent Preparation: Prepare the target protein (e.g., PDE4B or VEGFR2 kinase domain) tagged with a Europium (Eu) chelate donor, and a fluorescent tracer ligand coupled to an Allophycocyanin (APC) acceptor.

  • Compound Plating: Dispense 2-CCMQ derivatives and Lenvatinib (Positive Control) into a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 μM). Include DMSO-only wells as the negative vehicle control.

  • Incubation: Add the protein-tracer mixture to the compounds. Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and Lenvatinib control wells. The assay is only valid if Z′≥0.5 , confirming a robust dynamic range free of quinoline auto-fluorescence interference.

Protocol B: Cellular Target Engagement & Cytotoxicity Profiling

Causality: High biochemical affinity ( IC50​ ) is meaningless if the compound cannot penetrate the cell membrane or if it causes non-specific cell death. This dual-readout assay confirms true physiological efficacy.

  • Cell Culture: Seed human peripheral blood mononuclear cells (hPBMCs) at 1×105 cells/well in a 96-well plate[4].

  • Treatment: Pre-treat cells with the quinoline inhibitors for 1 hour, followed by stimulation with Lipopolysaccharide (LPS, 1 μg/mL) to induce an inflammatory response[6].

  • Efficacy Readout (ELISA): After 24 hours, harvest the supernatant and quantify TNF-α release using a sandwich ELISA. A reduction in TNF-α confirms successful intracellular target engagement (e.g., PDE4 inhibition)[4].

  • Self-Validation Check (Viability): Immediately add CellTiter-Glo reagent to the remaining cells in the well to measure ATP levels (cell viability). If the CC50​ (cytotoxic concentration) overlaps with the EC50​ (effective concentration), the TNF-α reduction is an artifact of cell death, not specific inhibition. A valid lead must demonstrate a Selectivity Index ( CC50​/EC50​ ) > 100[7].

High-Throughput Screening & Validation Workflow

Fig 2: End-to-end screening and validation workflow for novel quinoline-based inhibitors.

References

  • Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity. Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • Compositions comprising pkm2 modulators and methods of treatment using the same (WO2020198077A1).Google Patents.
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews / ResearchGate. Available at:[Link]

Sources

Comparative

Publish Comparison Guide: LC-MS Validation of 2-Chloro-6-(cyclopropylmethoxy)quinoline Sample Purity

Executive Summary The synthesis and purification of 2-Chloro-6-(cyclopropylmethoxy)quinoline —a highly functionalized quinoline building block—requires rigorous analytical oversight. In pharmaceutical development, trace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and purification of 2-Chloro-6-(cyclopropylmethoxy)quinoline —a highly functionalized quinoline building block—requires rigorous analytical oversight. In pharmaceutical development, trace impurities can drastically alter pharmacokinetic profiles or introduce unacceptable toxicity. Validating the purity of this compound demands an analytical method that is not only sensitive but explicitly specific to its structural nuances. This guide objectively compares traditional HPLC-UV methodologies against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS), providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines.

Mechanistic Grounding: The Analyte

2-Chloro-6-(cyclopropylmethoxy)quinoline possesses two critical features that dictate its analytical behavior:

  • The Quinoline Nitrogen: A highly basic site that readily accepts a proton in acidic environments. This makes the molecule an exceptional candidate for positive Electrospray Ionization (ESI+)[1].

  • The Cyclopropylmethoxy & Chloro Substituents: These functional groups impart significant lipophilicity to the molecule, ensuring strong retention on reversed-phase (C18) stationary phases. This allows for effective chromatographic separation from highly polar synthetic byproducts before they reach the detector.

Comparative Analysis: UPLC-ESI-MS/MS vs. Traditional HPLC-UV

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for quinoline purity analysis due to the strong UV absorbance of the aromatic core ()[2]. However, this approach introduces severe mechanistic blind spots.

The Causality of Method Selection: HPLC-UV relies entirely on chromophore absorption. If a synthetic impurity lacks a conjugated pi-system (e.g., unreacted cyclopropylmethyl halides or aliphatic degradation products), it will be completely invisible to the UV detector, leading to a dangerous overestimation of API purity. Furthermore, structurally similar positional isomers often co-elute, blending into a single UV peak.

By transitioning to UPLC-ESI-MS/MS, we replace optical estimation with mass-specific quantification ()[3]. Operating in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer acts as a secondary, highly specific separation dimension. Even if an impurity co-elutes chromatographically, the MS/MS isolates the exact mass-to-charge (m/z) transition of the target compound, ensuring absolute peak purity ()[4].

Performance Comparison Table
ParameterTraditional HPLC-UVUPLC-ESI-MS/MS (Proposed)Mechanistic Advantage
Detection Principle Optical Absorbance (254 nm)Mass-to-Charge (m/z) & FragmentationMS detects non-chromophoric impurities.
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mLESI+ capitalizes on the basic quinoline nitrogen.
Run Time 15 - 20 minutes3 - 5 minutesSub-2 µm UPLC particles accelerate mass transfer.
Specificity Low (Prone to co-elution masking)Extremely High (MRM filtering)Precursor-to-product ion transitions isolate the analyte.
Matrix Interference HighLow (Requires Internal Standard)Isotope dilution corrects for ionization suppression.

Experimental Protocol: Self-Validating UPLC-MS/MS Workflow

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal checks that immediately flag instrument drift, matrix effects, or sample carryover.

Step 1: Sample & Standard Preparation

  • Diluent: Prepare a Methanol:Water (50:50, v/v) solution to ensure complete dissolution of the lipophilic compound while maintaining compatibility with the initial mobile phase.

  • Internal Standard (IS): Spike all blanks, standards, and samples with 50 ng/mL of a fluorinated quinoline analog. Causality: The IS elutes near the target analyte and experiences identical matrix effects, allowing the system to mathematically correct for ESI ion suppression[3].

  • Working Standard: Prepare a 100 ng/mL solution of highly purified 2-Chloro-6-(cyclopropylmethoxy)quinoline.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Causality: Formic acid serves a dual purpose. It maintains a low pH to suppress silanol ionization on the column (improving peak shape) and acts as an abundant proton source to maximize[M+H]+ formation in the ESI source.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C (required to efficiently evaporate the aqueous mobile phase).

  • MRM Transitions: Monitor the [M+H]+ precursor ion transitioning to its most stable product ion (empirically determined via direct infusion).

Step 4: System Suitability & Self-Validation Checks

  • Blank Carryover Check: Run a diluent blank immediately after the highest standard. The target peak area must be < 0.1% of the LOQ to prove zero column carryover.

  • System Suitability Testing (SST): Inject the working standard six times. The relative standard deviation (%RSD) of the peak area ratio (Analyte/IS) must be ≤ 2.0%.

LCMS_Workflow Start Sample Prep: 2-Chloro-6-(cyclopropylmethoxy)quinoline LC UPLC Separation (C18 Column, Gradient Elution) Start->LC Ionization ESI+ Ionization (Protonation of Quinoline Nitrogen) LC->Ionization MS Tandem MS (MRM) Precursor -> Product Ion Ionization->MS Data Data Analysis (Peak Integration & Purity %) MS->Data

Caption: UPLC-ESI-MS/MS workflow for quinoline derivative purity analysis.

ICH Q2(R2) Validation Framework

To utilize this method for regulatory submissions or strict quality control, it must be validated according to the latest ICH Q2(R2) guidelines, which mandate a lifecycle and risk-based approach to analytical procedures ()[5][6].

  • Specificity (Selectivity): The method must distinguish the target analyte from all other components. We validate this by subjecting the sample to forced degradation (acidic, basic, oxidative, and photolytic stress). The MS detector must confirm that no degradation products share the same MRM transition and retention time as the parent compound ()[7].

  • Linearity & Range: Prepare calibration standards ranging from 50% to 150% of the target specification limit. Plot the Analyte/IS peak area ratio against concentration. The method is validated if the coefficient of determination (R²) is ≥ 0.999, proving proportional detector response[7].

  • Accuracy (Recovery): Spike known amounts of pure 2-Chloro-6-(cyclopropylmethoxy)quinoline into a synthetic matrix at 80%, 100%, and 120% levels. According to ICH standards, the calculated recovery must fall strictly between 98.0% and 102.0% ()[8].

  • Precision: Assess repeatability (intra-assay precision) by analyzing six independent sample preparations. The %RSD must be ≤ 2.0%. Intermediate precision is validated by having a second analyst perform the same test on a different day using a different LC-MS system[7].

ICH_Validation Val ICH Q2(R2) Validation Spec Specificity (Blank & Spike) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Precision (RSD ≤ 2%) Val->Prec LOD LOD / LOQ (S/N Ratio) Val->LOD

Caption: Core analytical validation parameters according to ICH Q2(R2) guidelines.

References

  • Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. URL: [Link][3]

  • Validation of Analytical Procedures Q2(R2). ICH. URL: [Link][5]

  • Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. PMC. URL:[Link][4]

  • Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. ACS Publications. URL: [Link][1]

  • ICH Q2(R2): Validation of Analytical Procedures. ResearchGate. URL: [Link][7]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ICH. URL:[Link][6]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. URL:[Link][8]

Sources

Validation

Unlocking Kinase Inhibition Potential: A Comparative Molecular Docking Guide to 2-Chloro-6-(cyclopropylmethoxy)quinoline

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile chemical handles have made it a "privileged scaffold," appearing in a vast array of natural products and synthetic compounds with significant therapeutic value.[1][3] From the pioneering antimalarial drug quinine to modern targeted anticancer agents, quinoline derivatives have consistently demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4][5]

The anticancer potential of quinoline-based compounds is particularly noteworthy. Many exert their effects by inhibiting key enzymes involved in cell signaling pathways that drive tumor growth and proliferation.[6][7] Specifically, the inhibition of protein kinases has emerged as a highly successful strategy in oncology, and the quinoline scaffold is a common feature in many approved kinase inhibitors.[8]

This guide focuses on a specific, novel derivative: 2-Chloro-6-(cyclopropylmethoxy)quinoline . We will conduct a comparative in-silico investigation to predict its potential as a kinase inhibitor. By employing molecular docking, a powerful computational technique that predicts the binding mode and affinity of a small molecule to a protein target, we can generate initial hypotheses about its efficacy.[9] This study will compare its performance against established, clinically relevant inhibitors targeting two critical oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Phosphoinositide 3-kinase (PI3K).

Objective & Rationale for Target Selection

The primary objective of this study is to computationally evaluate the binding affinity and interaction patterns of 2-Chloro-6-(cyclopropylmethoxy)quinoline within the ATP-binding pockets of VEGFR2 and PI3Kα. This will allow us to hypothesize its potential as a dual or selective kinase inhibitor.

Why VEGFR2 and PI3Kα?

  • VEGFR2: A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Its inhibition is a clinically validated strategy for treating various solid tumors.

  • PI3Kα (Phosphoinositide 3-kinase alpha): A central node in a signaling pathway that regulates cell proliferation, survival, and growth. Mutations and overactivation of the PI3K pathway are among the most common events in human cancers.[11]

By targeting these well-validated proteins, we can benchmark our compound of interest against known drugs, providing a robust framework for its initial assessment.

Experimental Design & Computational Workflow

A rigorous and validated computational workflow is paramount for generating reliable in-silico data. The following protocol ensures that our docking results are both reproducible and scientifically sound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Validation cluster_2 Phase 3: Analysis & Comparison A Target Selection (VEGFR2 & PI3Kα) B Acquire Crystal Structures (RCSB PDB) A->B C Protein Preparation (Remove water, add hydrogens) B->C E Define Binding Site (Grid Generation) C->E Prepared Protein D Ligand Preparation (2D to 3D, Energy Minimization) G Molecular Docking (Query & Reference Compounds) D->G Prepared Ligands F Protocol Validation (Redock native ligand, RMSD < 2Å) E->F F->G H Score & Rank Poses (Binding Energy, kcal/mol) G->H Docking Results I Analyze Interactions (H-bonds, Hydrophobic, etc.) H->I J Comparative Analysis (Query vs. Reference Drugs) I->J K Hypothesis Generation J->K

Sources

Comparative

validating 2-Chloro-6-(cyclopropylmethoxy)quinoline as an analytical reference standard

The Definitive Guide to Validating 2-Chloro-6-(cyclopropylmethoxy)quinoline as an Analytical Reference Standard Executive Summary: The Context of Quinoline-Based Reference Standards 2-Chloro-6-(cyclopropylmethoxy)quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Validating 2-Chloro-6-(cyclopropylmethoxy)quinoline as an Analytical Reference Standard

Executive Summary: The Context of Quinoline-Based Reference Standards

2-Chloro-6-(cyclopropylmethoxy)quinoline is a highly specific structural building block and intermediate utilized in the synthesis of advanced quinoline-based therapeutics, including potent PDE4 inhibitors for respiratory diseases and experimental antiviral agents [1, 2]. In pharmaceutical quality control and API synthesis monitoring, accurate quantification of this compound—either as a starting material or a process-related impurity—requires a rigorously characterized Analytical Reference Standard (ARS).

Without a validated ARS, analytical methods fail to meet the stringent regulatory requirements outlined by the International Council for Harmonisation (ICH) [3]. This guide objectively compares a High-Purity Validated Reference Standard of 2-Chloro-6-(cyclopropylmethoxy)quinoline against standard commercial grades and in-house synthesized crude materials, detailing the experimental protocols and causality behind the validation process.

The Mass Balance Approach to Absolute Purity

According to USP General Chapter <11> on Reference Standards [4], an official standard must be highly characterized. When establishing a primary reference standard, the "mass balance" approach is the industry gold standard. This method does not rely solely on chromatographic purity (which only detects UV-active organic impurities). Instead, it subtracts all orthogonal impurities—water, residual solvents, and inorganic residue—from 100% to determine the true, absolute mass fraction of the analyte.

MassBalance A Candidate Material 2-Chloro-6-(cyclopropylmethoxy)quinoline B Chromatographic Purity (HPLC-UV/MS) A->B Organic Impurities C Volatile Impurities (GC-FID) A->C Residual Solvents D Water Content (Karl Fischer) A->D Moisture E Inorganic Residue (ROI / ICP-MS) A->E Non-combustible F Absolute Purity Calculation %P = HPLC% x (100 - %Water - %Solv - %Inorg) / 100 B->F C->F D->F E->F

Figure 1: Orthogonal testing workflow for absolute purity determination via mass balance.

Comparative Performance Analysis

To demonstrate the necessity of a fully validated ARS, we compared three grades of 2-Chloro-6-(cyclopropylmethoxy)quinoline across standard analytical metrics.

Table 1: Comparative Analytical Metrics Across Material Grades

ParameterProduct A (Validated ARS)Alternative B (Commercial Grade)Alternative C (In-House Crude)Analytical Impact
Chromatographic Purity (HPLC) 99.85%98.20%92.40%Ensures baseline resolution of closely eluting isomers.
Water Content (KF) 0.12%0.85%2.10%High moisture alters the actual weighed mass.
Residual Solvents (GC) < 500 ppm (Ethanol)3,500 ppm (DCM)> 10,000 ppmHalogenated solvents cause assay suppression.
Residue on Ignition (ROI) 0.05%0.40%1.50%Inorganic salts inflate apparent mass.
Absolute Purity (Assigned) 99.63% Not Assigned Not Assigned Critical for quantitative accuracy (ICH Q2).

Causality Insight: Alternative B claims 98.20% purity based solely on HPLC area percent. However, because it contains 0.85% water and 0.35% residual dichloromethane, its true mass fraction is significantly lower. Using Alternative B without mass balance correction results in a ~1.5% systematic error in all downstream quantitative assays, leading to out-of-specification (OOS) results during API validation [3].

Step-by-Step Validation Protocol (The Self-Validating System)

To establish Product A as a reference standard, the following protocol was executed. This system ensures that the analytical method itself is verified concurrently with the material.

Step 1: Structural Elucidation (Identity)

  • Methodology: 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Causality: The cyclopropylmethoxy group at position 6 produces distinct multiplet signals in 1H-NMR (δ 0.35-0.65 ppm for the cyclopropyl ring) [2]. HRMS confirms the exact mass and the characteristic 3:1 isotopic pattern of the chlorine atom at position 2, unequivocally differentiating it from des-chloro or bromo analogs.

Step 2: Chromatographic Purity and System Suitability Testing (SST)

  • Methodology: Reversed-Phase HPLC-UV (Detected at 254 nm).

  • Column: C18, 150 x 4.6 mm, 3 µm (End-capped).

  • Mobile Phase: Gradient of Acetonitrile and 10 mM Ammonium Bicarbonate buffer (pH 7.0).

  • Causality: Quinoline derivatives contain a basic nitrogen atom (pKa ~4.5). If an unbuffered or acidic mobile phase is used, the molecule exists in a partially ionized state, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Using an end-capped column and a pH 7.0 buffer ensures the molecule remains predominantly neutral, yielding sharp, symmetrical peaks (Tailing factor ≤ 1.2).

  • Self-Validation (SST): A resolution mixture containing 2-Chloro-6-(cyclopropylmethoxy)quinoline and its primary degradation product (2-Hydroxy-6-(cyclopropylmethoxy)quinoline) is injected. The system is only deemed suitable if the resolution (Rs) between the two peaks is ≥ 2.0.

Step 3: Orthogonal Impurity Profiling

  • Moisture: Karl Fischer titration (Coulometric) determines trace water.

  • Volatiles: Headspace GC-FID quantifies residual synthesis solvents (e.g., DMF, DCM).

  • Inorganics: Residue on Ignition (ROI) captures residual metal catalysts (e.g., Palladium if cross-coupling was used upstream).

Mechanistic Insights: Degradation Pathways and Stability

Understanding the chemical liabilities of 2-Chloro-6-(cyclopropylmethoxy)quinoline is essential for defining its storage conditions and shelf-life as a reference standard.

Degradation A 2-Chloro-6-(cyclopropylmethoxy)quinoline (Intact ARS) B Nucleophilic Substitution (Aqueous Base/Acid) A->B H2O, OH- or H+ D Ether Cleavage (Strong Acid/Oxidative) A->D H+ / Heat C 2-Hydroxy-6-(cyclopropylmethoxy)quinoline (Hydrolysis Impurity) B->C -HCl E 2-Chloro-6-hydroxyquinoline (Cleavage Impurity) D->E -Cyclopropylmethanol

Figure 2: Mechanistic degradation pathways of the quinoline reference standard.

Causality of Degradation:

  • C2-Chlorine Lability: The chlorine atom at the 2-position of the electron-deficient quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). In the presence of moisture and extreme pH, it hydrolyzes to form a 2-hydroxyquinoline derivative (which tautomerizes to a quinolone). Therefore, the reference standard must be stored in tightly sealed, desiccated amber vials at 2–8°C to prevent ambient moisture hydrolysis [4].

  • Ether Cleavage: The cyclopropylmethoxy ether at position 6 can undergo cleavage under strongly acidic conditions. This dictates that sample diluents for HPLC preparation should be neutral (e.g., Acetonitrile/Water mixtures) rather than acidified solvents, preventing in-situ degradation during the analytical run.

Conclusion

Validating 2-Chloro-6-(cyclopropylmethoxy)quinoline as an Analytical Reference Standard requires moving beyond simple area-percent purity. By implementing a rigorous mass balance approach—supported by mechanistically driven chromatographic conditions and structural elucidation—laboratories can ensure their quantitative methods are built on a foundation of absolute accuracy, fully compliant with ICH and USP standards.

References

  • Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68). Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultants. Available at:[Link]

Comparative

cross-validation of 2-Chloro-6-(cyclopropylmethoxy)quinoline synthesis methods

Cross-Validation of 2-Chloro-6-(cyclopropylmethoxy)quinoline Synthesis Methods: A Technical Guide for Process Chemists Executive Briefing 2-Chloro-6-(cyclopropylmethoxy)quinoline is a highly privileged heterocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 2-Chloro-6-(cyclopropylmethoxy)quinoline Synthesis Methods: A Technical Guide for Process Chemists

Executive Briefing

2-Chloro-6-(cyclopropylmethoxy)quinoline is a highly privileged heterocyclic building block, frequently utilized in the development of phosphodiesterase 10A (PDE10A) inhibitors, antimalarials, and kinase-targeted antitumor agents[1]. The strategic placement of the C2-chlorine allows for versatile late-stage functionalization via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), while the 6-cyclopropylmethoxy ether provides critical lipophilic target engagement[1].

For process chemists and drug development professionals, selecting the optimal synthetic route to this intermediate is a balance between precursor economics, step economy, and environmental impact. This guide objectively cross-validates the two predominant synthetic architectures: the classic N-Oxide Activation Pathway (Route A) and the streamlined Direct Late-Stage Alkylation (Route B) .

Mechanistic Architecture

Figure 1: Mechanistic pathways for 2-Chloro-6-(cyclopropylmethoxy)quinoline synthesis.

Comparative Protocol Engineering

A robust chemical protocol must be a self-validating system. Below are the field-proven methodologies for both routes, detailing the causality behind the reagent selection and the in-process controls required to guarantee trustworthiness.

Route A: N-Oxide Activation Pathway

This three-step sequence leverages the inexpensive and highly abundant 6-hydroxyquinoline, utilizing a Boekelheide-type rearrangement to selectively install the C2-chlorine[2].

Step 1: O-Alkylation

  • Procedure: Charge a reactor with 6-hydroxyquinoline (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and DMF (10 vol). Add bromomethylcyclopropane (1.2 eq) dropwise at ambient temperature, then heat to 60 °C for 4 hours.

  • Causality: K₂CO₃ is selected as a mild, non-nucleophilic base. It quantitatively deprotonates the phenol to the highly nucleophilic phenoxide without risking side reactions. DMF provides optimal solvation for the Sₙ2 transition state, accelerating the reaction rate.

  • Self-Validation: Monitor the reaction via LC-MS. The system is validated to proceed to workup only when the 6-hydroxyquinoline peak (m/z 146) is <2% relative to the product peak (m/z 200).

Step 2: N-Oxidation

  • Procedure: Dissolve the intermediate in DCM (10 vol). Cool the vessel to 0 °C and add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise. Stir for 2 hours[2].

  • Causality: mCPBA electrophilically transfers oxygen to the quinoline nitrogen. Strict temperature control (0 °C) is critical to prevent over-oxidation or oxidative ring-opening. DCM is the solvent of choice because it maintains the solubility of the intermediate while the by-product, m-chlorobenzoic acid, partially precipitates, driving the equilibrium forward.

  • Self-Validation: Perform TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar, UV-active spot at the baseline, completely replacing the starting material.

Step 3: Deoxygenative Chlorination

  • Procedure: Dissolve the N-oxide in toluene (5 vol) and slowly add phosphorus oxychloride (POCl₃, 2.5 eq). Heat the mixture to 90 °C for 4 hours[2].

  • Causality: POCl₃ coordinates to the N-oxide oxygen, creating a highly electrophilic -O-POCl₂ leaving group. This activates the C2 position for nucleophilic attack by the liberated chloride ion. Subsequent elimination restores aromaticity, yielding the 2-chloro derivative[2].

  • Self-Validation: Quench a 100 µL aliquot in ice water, extract with EtOAc, and analyze via GC-MS. The reaction is complete when the N-oxide is consumed and the distinct 2-chloro isotopic pattern (m/z 233/235, 3:1 ratio) is dominant.

Route B: Direct Late-Stage Alkylation

This highly streamlined, single-step route bypasses the hazardous POCl₃ quench but relies on the procurement of the more expensive 2-chloro-6-hydroxyquinoline precursor[1].

Step 1: Direct O-Alkylation

  • Procedure: Charge 2-chloro-6-hydroxyquinoline (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (8 vol). Add bromomethylcyclopropane (1.1 eq) and heat to 60 °C for 6 hours[1].

  • Causality: The C2-chloro group is susceptible to nucleophilic aromatic substitution (SₙAr) or hydrolysis if exposed to strong aqueous bases (e.g., NaOH). Utilizing insoluble K₂CO₃ in anhydrous DMF strictly limits nucleophilicity to the phenoxide oxygen, preventing the formation of the 2-quinolone impurity[1].

  • Self-Validation: LC-MS monitoring is employed to ensure no hydrolysis by-products (m/z 215) are forming alongside the target product (m/z 233).

Quantitative Performance Metrics

To objectively compare the viability of these methods for scale-up, the quantitative data is summarized below.

Performance MetricRoute A: N-Oxide PathwayRoute B: Direct Alkylation
Overall Yield 52 - 58% (over 3 steps)82 - 88% (single step)
Step Count 31
Atom Economy ~45%~85%
E-Factor (Waste) > 25 (High waste profile)< 10 (Low waste profile)
Precursor Cost Low (6-Hydroxyquinoline)High (2-Chloro-6-hydroxyquinoline)
Scalability Risk Moderate (Exothermic POCl₃ quench)Low (Simple Sₙ2, aqueous workup)

Strategic Recommendations

For early-stage discovery and medicinal chemistry where precursor cost is a limiting factor and time-to-target is flexible, Route A remains a highly reliable, albeit waste-heavy, approach[2]. The mechanistic robustness of the Boekelheide rearrangement ensures high regioselectivity.

However, for process development, scale-up, and manufacturing of PDE10A inhibitors or similar APIs, Route B is unequivocally superior[1]. The higher upfront cost of 2-chloro-6-hydroxyquinoline is rapidly offset by the dramatic reduction in E-factor, the elimination of highly reactive chlorinating agents, and the ~30% increase in overall yield.

References

  • Title: 2 Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: 1 Source: Google Patents URL:

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-6-(cyclopropylmethoxy)quinoline proper disposal procedures

As a Senior Application Scientist, I recognize that our responsibility extends beyond synthesizing target molecules; it encompasses the rigorous, cradle-to-grave lifecycle management of the chemical entities we generate....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that our responsibility extends beyond synthesizing target molecules; it encompasses the rigorous, cradle-to-grave lifecycle management of the chemical entities we generate. 2-Chloro-6-(cyclopropylmethoxy)quinoline is a highly valuable intermediate in medicinal chemistry, but its structural inclusion of a covalently bound chlorine atom necessitates strict, mechanistically sound disposal protocols.

The following guide provides the operational logic, safety frameworks, and step-by-step methodologies required to manage this compound safely and compliantly.

Mechanistic Hazard Profiling & Causality

To handle a chemical safely, one must understand why it is hazardous. 2-Chloro-6-(cyclopropylmethoxy)quinoline contains a reactive 2-chloroquinoline core.

  • Toxicological Profile: The compound is a known skin irritant and causes severe ocular irritation[1][2].

  • Environmental & Disposal Profile: The carbon-halogen (C-Cl) bond is the critical variable dictating its end-of-life management. When subjected to standard, low-temperature thermal oxidation, halogenated compounds release highly corrosive hydrogen chloride (HCl) gas and risk forming toxic dioxins[3]. Consequently, the EPA strictly regulates these materials as Halogenated Organic Compounds (HOCs), subjecting them to stringent land disposal restrictions[4].

The Logic of Waste Segregation

A fundamental rule in laboratory waste management is the strict segregation of halogenated from non-halogenated waste streams[5].

The Causality of Segregation: Non-halogenated organic waste is relatively inexpensive to dispose of via standard fuel blending. However, the presence of any halogenated compound—even as a solute in a non-halogenated carrier solvent like DMSO or Methanol—mandates that the entire mixture be treated via high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize acidic HCl emissions[3]. Mixing these streams exponentially increases disposal costs and the environmental burden[5].

Data Presentation: Operational Safety & Compatibility

Before initiating any disposal workflow, ensure self-validating safety measures are in place.

Table 1: Required PPE for Handling and Disposal

PPE Category Specification Mechanistic Justification
Eye Protection ANSI Z87.1 Safety Goggles Prevents severe ocular irritation from aerosolized particulates or solvent splashes[2].
Hand Protection Nitrile or Neoprene Gloves Provides a chemical barrier against lipophilic quinoline derivatives and carrier solvents.

| Respiratory | N95 / P100 Particulate Respirator | Prevents inhalation of toxic micro-powders during transfer outside of a fume hood. |

Table 2: Waste Segregation & Compatibility Matrix

Waste Stream Classification Primary Treatment Method Incompatible Materials
Solid Powder / PPE Halogenated Solid Waste Rotary Kiln Incineration Strong oxidizers, strong acids
Dissolved in DCM/CHCl₃ Halogenated Solvent Waste Incineration + Caustic Scrubbing Alkali metals, strong bases
Dissolved in DMSO/MeOH Halogenated Solvent Waste* Incineration + Caustic Scrubbing Oxidizing agents

*Note: The presence of the chlorinated solute dictates the halogenated classification of the entire mixture[6].

Step-by-Step Disposal Methodologies

A robust protocol must be a self-validating system. By incorporating secondary containment, vented capping, and strict segregation, we create a workflow where a single point of failure does not result in an exposure event.

Protocol A: Solid Waste Disposal (Powders & Consumables)
  • Collection: Gather all solid waste (weigh boats, pipette tips, residual powder) contaminated with 2-Chloro-6-(cyclopropylmethoxy)quinoline.

  • Containment: Place the waste into a puncture-resistant, leak-proof high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Toxic Solid Waste - Halogenated Organic Compound".

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers.

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Effluents)
  • Identify the Matrix: Confirm the solvent used. Regardless of whether the solvent is halogenated (DCM) or non-halogenated (Ethanol), the addition of the chlorinated quinoline classifies the effluent as Halogenated Organic Waste [5][6].

  • Transfer: Working inside a certified chemical fume hood, use a chemically compatible funnel to transfer the liquid into an HDPE or safety-coated glass waste carboy.

  • Containment & Venting: Cap the container with a vented lid to prevent dangerous pressure accumulation from solvent vapor expansion or trace exothermic reactions[6]. Ensure the container is placed within a secondary containment tray capable of holding 110% of the volume to mitigate catastrophic leaks[7].

  • Labeling: Immediately affix a hazardous waste tag. Do not date the label until the container is full or ready to be transferred to the central accumulation area[8]. Never fill the container beyond 80% capacity.

Protocol C: Empty Container Decontamination
  • RCRA Empty Verification: Ensure the original container holds less than 3% of its original volume[9].

  • Rinsing: Triple-rinse the container with a compatible solvent (e.g., acetone). Collect all rinsate into the Halogenated Liquid Waste stream.

  • Drying: Allow the empty, rinsed container to vent dry inside the fume hood[9].

  • Defacement: Completely deface or remove the original chemical label before disposing of the glass/plastic in standard laboratory solid waste[7].

Workflow Visualization

WasteWorkflow Start 2-Chloro-6-(cyclopropylmethoxy)quinoline Waste Generation Decision1 Physical State of Waste? Start->Decision1 Solid Solid Waste (Powder, PPE, Consumables) Decision1->Solid Solid Liquid Liquid Waste (Solutions, Effluents) Decision1->Liquid Liquid HalStream Halogenated Organic Waste Stream (EPA Regulated HOC) Solid->HalStream Transfer Decision2 Carrier Solvent Type? Liquid->Decision2 HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) Decision2->HalSolvent Yes NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) Decision2->NonHalSolvent No HalSolvent->HalStream Transfer NonHalSolvent->HalStream *Chlorinated Solute Dictates Stream Treatment Rotary Kiln Incineration with Caustic Scrubbing (HCl Neutralization) HalStream->Treatment Final Processing

Decision matrix for the segregation and disposal of 2-Chloro-6-(cyclopropylmethoxy)quinoline waste.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL: 3

  • Title: SAFETY DATA SHEET - Fisher Scientific (2-Chloroquinoline) Source: fishersci.com URL: 1

  • Title: Laboratory Hazardous Waste Management Guide | UTIA Safety Office Source: tennessee.edu URL: 8

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: ecfr.gov URL: 4

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (2-Chloroquinoline) Source: thermofisher.com URL: 2

  • Title: 7.2 Organic Solvents - Cornell EHS Source: cornell.edu URL: 5

  • Title: Cleanroom Waste Disposal Protocol - Auckland Microfab Source: auckland.ac.nz URL: 6

  • Title: Chemical and Hazardous Waste Guide - UiO Source: uio.no URL: 7

  • Title: Hazardous Waste Management Program - Eastern Washington University Source: ewu.edu URL: 9

Sources

Handling

Essential Safety and Operational Guide for Handling 2-Chloro-6-(cyclopropylmethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-Chloro-6-(cyclopropylmethoxy)quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-Chloro-6-(cyclopropylmethoxy)quinoline. The following guidance is synthesized from data on structurally similar compounds, including quinoline derivatives and chlorinated aromatic compounds. A thorough risk assessment must be conducted for your specific experimental conditions in consultation with your institution's Environmental Health and Safety (EHS) department.

Based on analogous compounds, 2-Chloro-6-(cyclopropylmethoxy)quinoline should be treated as a hazardous substance with the following potential classifications:

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral) 8-Hydroxyquinoline, 7-HydroxyquinolineToxic or harmful if swallowed.[1]
Acute Toxicity (Dermal) 7-HydroxyquinolineHarmful in contact with skin.[1]
Acute Toxicity (Inhalation) 7-HydroxyquinolineHarmful if inhaled as dust or mist.[1]
Skin Corrosion/Irritation 7-Hydroxyquinoline, 7-MethylquinolineCauses skin irritation.[1][2]
Serious Eye Damage/Irritation 8-Hydroxyquinoline, 7-Hydroxyquinoline, 7-MethylquinolineCauses serious eye damage or irritation.[1][2]
Respiratory/Skin Sensitization 8-HydroxyquinolineMay cause an allergic skin reaction.[1]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[1][3][4]
Carcinogenicity QuinolineMay cause cancer.[1][3][4]
Reproductive Toxicity 8-HydroxyquinolineMay damage fertility or the unborn child.[1]
Aquatic Toxicity QuinolineToxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk.[1]

PPE CategoryMinimum RequirementRecommended for
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374). Check for integrity before use.[1][3]All handling procedures.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.[1]All handling procedures.
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, wear chemical-resistant clothing.[1]All handling procedures.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[1]Weighing, transferring solids, and any procedure that may generate dust or aerosols.
PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Identify Task (e.g., Weighing, Dissolving) Quantity Assess Quantity (Small vs. Large) Task->Quantity Gloves Nitrile Gloves (EN 374) Task->Gloves Goggles Safety Goggles + Face Shield (if splash risk) Task->Goggles Coat Lab Coat + Apron (if needed) Task->Coat Aerosol Aerosol/Dust Potential? Quantity->Aerosol Respirator Fume Hood or NIOSH Respirator Aerosol->Respirator Yes

Caption: PPE selection workflow based on task risk assessment.

Operational Plan: Safe Handling Procedures

Pre-Handling Checklist
  • Fume Hood: Ensure a chemical fume hood is operational.

  • Emergency Equipment: Confirm an emergency eyewash station and safety shower are accessible and unobstructed.[1]

  • Spill Kit: Have a spill kit rated for chemical spills readily available.

  • Waste Container: Prepare a designated, labeled hazardous waste container.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

    • Use a draft shield on the balance to prevent air currents from dispersing the solid material.

    • Handle with non-sparking tools.

  • Dissolving:

    • When preparing solutions, slowly add the solid to the solvent with stirring to prevent splashing.[5]

    • Ensure the vessel is appropriately sized to accommodate the solvent and prevent overflow.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.[3][5]

    • Clean all equipment and the work area to remove any residual contamination.[5]

Safe Handling Workflow

Handling_Workflow Start Start Prep Preparation: - Verify Fume Hood - Check Safety Equipment - Don PPE Start->Prep Weigh Weighing/Transfer: - Inside Fume Hood - Use Draft Shield Prep->Weigh Dissolve Dissolving: - Add Solid to Solvent Slowly - Stir Gently Weigh->Dissolve Post_Handle Post-Handling: - Thoroughly Wash Hands - Decontaminate Work Area Dissolve->Post_Handle End End Post_Handle->End Disposal_Plan Waste Waste Generated (Contaminated PPE, excess material, etc.) IsHazardous Is it Hazardous Waste? Waste->IsHazardous Segregate Segregate in a Labeled, Sealed Container IsHazardous->Segregate Yes ContactEHS Contact EHS for Pickup and Disposal Segregate->ContactEHS FollowRegs Follow Local/State/Federal Regulations ContactEHS->FollowRegs

Caption: Decision tree for the disposal of contaminated materials.

References

  • Hitchman, M. L., & Spackman, R. A. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Penta. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Sciencelab.com. (2010). Material Safety Data Sheet: Quinoline. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. [Link]

Sources

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